1-methyl-1H-indole-5-carbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZZFEHAJOLDEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465001 | |
| Record name | 1-methyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91634-11-6 | |
| Record name | 1-methyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91634-11-6 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-methyl-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-methyl-1H-indole-5-carbonitrile. While direct experimental data for this specific compound is limited in publicly available literature, this guide compiles information from closely related analogs to provide a robust predictive profile. This document is intended to support research and development activities by offering a foundational understanding of this molecule.
Core Chemical Properties
This compound is a derivative of indole, a heterocyclic aromatic compound. The addition of a methyl group at the 1-position and a nitrile group at the 5-position significantly influences its physicochemical properties.
| Property | Value | Source/Analog |
| Molecular Formula | C₁₀H₈N₂ | - |
| Molecular Weight | 156.19 g/mol | - |
| CAS Number | 91634-11-6 | [1][2][3] |
| Appearance | Predicted to be a solid at room temperature. | Based on analogs |
| Melting Point | Data not available. For comparison, the melting point of the regioisomer 1-methyl-1H-indole-3-carbonitrile is reported as 51.5-60.5 °C or 56-57 °C.[4][5][6] The unmethylated parent compound, indole-5-carbonitrile, has a melting point of 106-108 °C. | - |
| Boiling Point | Data not available. | - |
| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Based on general indole solubility |
Synthesis Protocols
Step 1: Synthesis of 1H-Indole-5-carbonitrile (Precursor)
A common method for the synthesis of indole-5-carbonitrile is through the Fischer indole synthesis or variations thereof, starting from appropriate precursors. A detailed, multi-step process starting from 3-methyl-4-nitrobenzoic acid has been described and is outlined below.[7][8]
Example Protocol for 1H-Indole-5-carbonitrile Synthesis:
This process involves the conversion of 3-methyl-4-nitrobenzoic acid to 3-methyl-4-nitrobenzamide, followed by dehydration to 3-methyl-4-nitrobenzonitrile. Subsequent steps involve the formation of the indole ring system.
-
Materials: 3-methyl-4-nitrobenzoic acid, Thionyl chloride, Toluene, Dimethylformamide, Aqueous ammonia, Sodium carbonate.
-
Procedure Outline:
-
Amidation: 3-methyl-4-nitrobenzoic acid is reacted with thionyl chloride in toluene with a catalytic amount of dimethylformamide. The resulting acid chloride is then reacted with aqueous ammonia to form 3-methyl-4-nitrobenzamide.
-
Dehydration: The amide is then dehydrated using a dehydrating agent like thionyl chloride in toluene to yield 3-methyl-4-nitrobenzonitrile.
-
Indole Ring Formation: The 3-methyl-4-nitrobenzonitrile undergoes further reactions, which typically involve reduction of the nitro group and cyclization to form the indole ring. The specifics of this cyclization can vary but often involve reductive cyclization methods.
-
Step 2: N-Methylation of 1H-Indole-5-carbonitrile
The final step to obtain this compound is the methylation of the indole nitrogen. A general and widely used procedure for the N-methylation of indoles is provided below.
General Protocol for N-Methylation of Indoles:
-
Materials: Indole-5-carbonitrile, a strong base (e.g., sodium hydride), a methylating agent (e.g., methyl iodide), and an anhydrous aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).
-
Procedure:
-
Dissolve indole-5-carbonitrile in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the strong base portion-wise to deprotonate the indole nitrogen.
-
After stirring for a short period, add the methylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Spectroscopic Data Analysis
While experimental spectra for this compound are not available, the expected spectral characteristics can be inferred from the analysis of related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring, the methyl group protons, and the protons of the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating effect of the N-methyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon of the nitrile group will appear at a characteristic downfield shift. The chemical shifts of the indole ring carbons will be affected by the substituents.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant bands will correspond to C-H stretching and bending vibrations of the aromatic and methyl groups, as well as C=C and C-N stretching vibrations of the indole ring. The IR spectrum of the related 1-methylindole shows characteristic peaks for C-H stretching of the unsaturated and saturated carbons.[9]
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 156.19. Fragmentation patterns would likely involve the loss of the methyl group and other characteristic cleavages of the indole ring. The GC/MS of a related isomer showed the expected molecular ion peak at m/z 156.[7]
Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound are not prominent in the available literature. However, the indole nucleus is a well-established pharmacophore present in numerous biologically active compounds. Indole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[9][10]
Indole compounds and their derivatives have been shown to modulate multiple cellular signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are crucial in cancer progression. Furthermore, some indole derivatives are known to interfere with quorum sensing in bacteria, highlighting their potential as antimicrobial agents.[11] Given the structural similarity to other biologically active indoles, it is plausible that this compound could exhibit interesting biological properties, making it a candidate for further investigation in drug discovery programs.
Conclusion
This compound is a molecule of interest for which a complete experimental dataset is not yet publicly available. This guide provides a predictive overview of its chemical properties, a plausible synthetic route, and expected spectral characteristics based on the analysis of structurally similar compounds. The established biological relevance of the indole scaffold suggests that this compound may warrant further investigation for its potential pharmacological activities. The information compiled herein serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.
References
- 1. This compound | 91634-11-6 [chemicalbook.com]
- 2. aobchem.com [aobchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-Methylindole-3-carbonitrile, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-Methylindole-3-carbonitrile, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. rsc.org [rsc.org]
- 8. tdcommons.org [tdcommons.org]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Molecular Architecture of 1-methyl-1H-indole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of 1-methyl-1H-indole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a representative synthetic protocol and details the analytical techniques pivotal for confirming its molecular structure. All presented data is illustrative of a typical characterization workflow.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the N-methylation of the commercially available precursor, 1H-indole-5-carbonitrile. The use of dimethyl carbonate as a green methylating agent offers an environmentally benign approach.[1][2][3]
Experimental Protocol: Synthesis
Materials:
-
1H-indole-5-carbonitrile
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Heptane
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 1H-indole-5-carbonitrile (1.0 g, 7.03 mmol), potassium carbonate (0.5 g), and N,N-dimethylformamide (10 mL).
-
Add dimethyl carbonate (1.8 mL, 21.4 mmol) to the mixture.
-
Stir the reaction mixture and heat to reflux (approximately 130°C).
-
Monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 3.5 hours.[1]
-
Once the reaction is complete, cool the mixture to 3°C in an ice bath.
-
Slowly add ice-cold water (25 mL) to the cooled mixture to precipitate the product.
-
Collect the resulting solid by filtration and wash with heptane (50 mL).
-
Dry the solid under vacuum at 25°C to yield this compound.
Structure Elucidation Workflow
The confirmation of the synthesized product's structure is a critical step, achieved through a combination of spectroscopic techniques. The general workflow for the structure elucidation of this compound is depicted below.
Spectroscopic Data for Structure Elucidation
The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound. These values are representative and based on the analysis of structurally similar indole derivatives.[4]
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.95 | s | - | 1 | H-4 |
| 7.50 | d | 8.5 | 1 | H-7 |
| 7.40 | dd | 8.5, 1.5 | 1 | H-6 |
| 7.15 | d | 3.0 | 1 | H-2 |
| 6.60 | d | 3.0 | 1 | H-3 |
| 3.85 | s | - | 3 | N-CH₃ |
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 138.0 | C | C-7a |
| 132.0 | CH | C-2 |
| 128.5 | C | C-3a |
| 128.0 | CH | C-6 |
| 125.5 | CH | C-4 |
| 120.0 | C | CN |
| 110.0 | CH | C-7 |
| 105.0 | C | C-5 |
| 102.0 | CH | C-3 |
| 33.0 | CH₃ | N-CH₃ |
Table 3: IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (N-CH₃) |
| 2220 | Strong | C≡N Stretch |
| 1600-1450 | Strong | C=C Aromatic Ring Stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 156 | 100 | [M]⁺ (Molecular Ion) |
| 141 | 80 | [M-CH₃]⁺ |
| 115 | 60 | [M-CH₃-CN]⁺ |
Experimental Protocols for Spectroscopic Analysis
Detailed methodologies for the key experiments cited are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker AVANCE 500 spectrometer (or equivalent) operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.
Sample Preparation: The synthesized compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Temperature: 298 K.
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Format: Transmittance.
Data Analysis: The positions of the major absorption bands are identified and assigned to the corresponding functional group vibrations.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 1 scan/second.
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to confirm the molecular weight. The fragmentation pattern provides additional structural information.
Structure Confirmation Logic
The collective data from these spectroscopic techniques allows for the unambiguous confirmation of the this compound structure.
Potential Biological Significance
While specific biological data for this compound is not widely available, the indole nucleus is a prominent scaffold in numerous biologically active compounds. Indole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methyl group at the N-1 position and a carbonitrile at the C-5 position can significantly influence the molecule's electronic properties and its potential interactions with biological targets.
Hypothetical Signaling Pathway
As an illustrative example, many small molecule inhibitors target protein kinase signaling pathways, which are often dysregulated in diseases like cancer. A compound like this compound could potentially act as an inhibitor in such a pathway.
This guide provides a foundational framework for the synthesis and comprehensive structural analysis of this compound. The methodologies and data interpretation strategies outlined herein are fundamental to the characterization of novel chemical entities in a research and development setting.
References
An In-depth Technical Guide to 1-methyl-1H-indole-5-carbonitrile
CAS Number: 91634-11-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methyl-1H-indole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, synthesis, and potential biological significance, offering valuable information for researchers and professionals in the field.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 91634-11-6 | [2] |
| Molecular Formula | C₁₀H₈N₂ | [2] |
| Molecular Weight | 156.18 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| Synonyms | 1-methyl-5-cyanoindole | N/A |
| Appearance | Pale orange powder | [1] |
| Purity | ≥97% | [2] |
| Storage | Room temperature | [2] |
Synthesis and Reactivity
A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, its synthesis can be logically approached through the N-methylation of the parent compound, 1H-indole-5-carbonitrile. The following section outlines a plausible synthetic strategy based on established methods for indole alkylation.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from commercially available materials. The first step would involve the synthesis of 1H-indole-5-carbonitrile, followed by the methylation of the indole nitrogen.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: N-methylation of 1H-indole-5-carbonitrile (Hypothetical)
This protocol is adapted from established procedures for the N-methylation of indoles.[3]
Materials:
-
1H-indole-5-carbonitrile
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: General experimental workflow for the N-methylation of 1H-indole-5-carbonitrile.
Spectroscopic Data
Detailed spectroscopic data for this compound are not widely published. However, based on the known spectra of related indole compounds, the following characteristic signals can be anticipated.[4][5]
¹H NMR (Anticipated):
-
A singlet for the N-methyl protons.
-
Signals in the aromatic region corresponding to the protons on the indole ring system.
¹³C NMR (Anticipated):
-
A signal for the N-methyl carbon.
-
Signals corresponding to the nitrile carbon.
-
Signals in the aromatic region for the carbons of the indole ring.
IR Spectroscopy (Anticipated):
-
A characteristic nitrile (C≡N) stretching vibration.
-
C-H stretching and bending vibrations for the aromatic and methyl groups.
Mass Spectrometry (Anticipated):
-
A molecular ion peak corresponding to the molecular weight of the compound (156.18 g/mol ).
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.[1][6][7][8][9][10][11][12] Derivatives of indole have demonstrated a wide range of pharmacological activities, including but not limited to:
-
Anticancer: Indole derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis.[1][10][11]
-
Antimicrobial: The indole nucleus is a key component of various antibacterial and antifungal agents.[1][6][12]
-
Anti-inflammatory: Certain indole derivatives exhibit potent anti-inflammatory properties.[1][6][11]
-
Antiviral: Some indole-based compounds have shown efficacy against various viruses.[1][6]
The presence of the nitrile group in this compound may also contribute to its biological activity, as nitriles are found in a number of pharmaceuticals and can participate in various biological interactions.
Given the pharmacological importance of the indole scaffold, this compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to fully elucidate its biological profile and potential as a lead compound in drug discovery programs.
Caption: Potential biological targets and activities of indole derivatives.
Safety and Handling
Detailed toxicological data for this compound are not available. As with any chemical substance, it should be handled with appropriate care in a well-ventilated laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a summary of the available information on this compound. Further experimental investigation is required to fully characterize its properties and explore its potential in drug development.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. ajchem-b.com [ajchem-b.com]
- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. bioengineer.org [bioengineer.org]
Synthesis of 1-methyl-1H-indole-5-carbonitrile from indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-methyl-1H-indole-5-carbonitrile from its precursor, indole-5-carbonitrile. This guide provides comprehensive experimental protocols, quantitative data, and a logical workflow to facilitate the efficient and high-yield production of this valuable compound in a laboratory setting.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules and pharmaceutical compounds. The N-methylation of the indole core is a critical step that can significantly modulate the pharmacological properties of the resulting derivatives. This document outlines a robust and reproducible method for this transformation, focusing on the use of dimethyl carbonate as a green and efficient methylating agent.
Reaction Scheme
The synthesis proceeds via the N-methylation of indole-5-carbonitrile. The reaction involves the deprotonation of the indole nitrogen by a suitable base, followed by nucleophilic attack on the methylating agent.
Figure 1: General reaction scheme for the N-methylation of indole-5-carbonitrile.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| Indole-5-carbonitrile | C₉H₆N₂ | 142.16 | 106-108 | Powder | 15861-24-2 |
| This compound | C₁₀H₈N₂ | 156.19 | Not available | - | Not available |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound. The protocol is adapted from established methods for the N-methylation of substituted indoles.[1][2][3]
Materials:
-
Indole-5-carbonitrile
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
tert-Butyl methyl ether (TBME)
-
Water, deionized
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-5-carbonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of indole-5-carbonitrile).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add dimethyl carbonate (3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 130°C) and maintain this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (25 mL per gram of starting material).
-
Extract the aqueous mixture with tert-butyl methyl ether (3 x 40 mL).
-
Combine the organic layers and wash with water (3 x 25 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Tabulated Reaction Parameters
The following table summarizes the key reaction parameters and expected outcomes based on similar reported syntheses.[1][2][3]
| Parameter | Value |
| Reagents | |
| Indole-5-carbonitrile | 1.0 eq |
| Dimethyl Carbonate | 3.0 eq |
| Potassium Carbonate | 2.0 eq |
| Solvent | |
| N,N-Dimethylformamide | 10 mL / g of substrate |
| Conditions | |
| Temperature | ~130°C (Reflux) |
| Reaction Time | 3.5 hours[1][2][3] |
| Work-up | |
| Extraction Solvent | tert-Butyl methyl ether |
| Yield | |
| Expected Yield | >95% (based on analogous reactions)[3] |
Experimental Workflow
The logical flow of the experimental procedure is visualized in the following diagram.
References
- 1. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 2. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 3. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
Spectroscopic Analysis of 1-methyl-1H-indole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of the heterocyclic compound 1-methyl-1H-indole-5-carbonitrile. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the expected spectroscopic data based on the analysis of closely related indole derivatives and general principles of spectroscopy. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of synthetic compounds in research and drug development.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established chemical shift correlations for indole derivatives, characteristic infrared absorption frequencies for relevant functional groups, and common fragmentation patterns observed in the mass spectra of N-methylindoles.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | 7.2 - 7.4 | d | ~3.0 |
| H3 | 6.5 - 6.7 | d | ~3.0 |
| H4 | 7.9 - 8.1 | d | ~1.5 |
| H6 | 7.4 - 7.6 | dd | ~8.5, 1.5 |
| H7 | 7.5 - 7.7 | d | ~8.5 |
| N-CH₃ | 3.7 - 3.9 | s | - |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 128 - 130 |
| C3 | 102 - 104 |
| C3a | 128 - 130 |
| C4 | 125 - 127 |
| C5 | 103 - 105 |
| C6 | 127 - 129 |
| C7 | 110 - 112 |
| C7a | 137 - 139 |
| C≡N | 119 - 121 |
| N-CH₃ | 32 - 34 |
Solvent: CDCl₃
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch (nitrile) | 2220 - 2230 | Strong, Sharp |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic, N-CH₃) | 2850 - 2960 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-N stretch | 1300 - 1350 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 156 | Molecular Ion |
| [M-1]⁺ | 155 | Loss of a hydrogen radical |
| [M-27]⁺ | 129 | Loss of HCN |
| [M-CH₃]⁺ | 141 | Loss of a methyl radical |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.
-
EI-MS: Introduce the sample (either as a solid via a direct insertion probe or dissolved in a volatile solvent) into the ion source where it is bombarded with a high-energy electron beam.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
Logical Relationship of Spectroscopic Techniques
This diagram shows the logical relationship between the different spectroscopic techniques and the structural information they provide for elucidating the structure of this compound.
Caption: Interrelation of spectroscopic techniques for structural elucidation.
1-methyl-1H-indole-5-carbonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a detailed synthetic protocol for 1-methyl-1H-indole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.19 g/mol |
| CAS Number | 91634-11-6 |
Synthesis of this compound
The following section details a standard laboratory procedure for the synthesis of this compound. The method is based on the N-methylation of the parent indole, 1H-indole-5-carbonitrile.
Experimental Protocol: N-methylation of 1H-indole-5-carbonitrile
This protocol is adapted from established methods for the N-methylation of indoles.
Materials:
-
1H-indole-5-carbonitrile
-
Sodium amide (NaNH₂) or Sodium hydride (NaH)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1H-indole-5-carbonitrile in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at room temperature for 30 minutes.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide dropwise via a dropping funnel. Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Synthetic Workflow
The logical flow of the synthesis is depicted in the diagram below.
Caption: Synthetic pathway for this compound.
The Multifaceted Biological Activities of 1-methyl-1H-indole-5-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-1H-indole-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory properties of these compounds. The information is presented to facilitate further research and drug development endeavors in this promising area.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The cytotoxic effects of various this compound derivatives have been evaluated against a range of cancer cell lines. The following table summarizes the key quantitative data, primarily presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 4b | MCF-7 (Breast) | GI50 | 2.0 | [1] |
| 4e | MCF-7 (Breast) | GI50 | 0.5 | [1] |
| 4h | MCF-7 (Breast) | GI50 | 0.5 | [1] |
| 16 | A549 (Lung) | IC50 | Not specified, but potent | [2] |
| 16 | PC3 (Prostate) | IC50 | Not specified, but potent | [2] |
| 5 | HeLa (Cervical) | IC50 | 5.08 ± 0.91 | [3] |
| 7 | HeLa (Cervical) | IC50 | 5.89 ± 0.73 | [3] |
Mechanism of Action: Targeting the EGFR Signaling Pathway
A plausible mechanism for the anticancer activity of some this compound derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase signaling pathway.[1][4] Overexpression or mutations of EGFR are common in various cancers, including breast cancer, leading to uncontrolled cell growth and proliferation.[1][4] Inhibition of this pathway can block downstream signaling cascades, such as the Ras-MAPK and PI3K-Akt pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: EGFR signaling pathway inhibition by indole derivatives.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (this compound derivatives)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and air dry. Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 or IC50 value.
Antimicrobial Activity
Certain this compound derivatives have shown promising activity against various bacterial and fungal strains.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial efficacy of these compounds.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole (2h) | S. aureus | 6.25 | [5] |
| Indole-triazole (3d) | S. aureus | 6.25 | [5] |
| Indole-thiadiazole (2c) | MRSA | More effective than ciprofloxacin | [5] |
| Indole-triazole (3d) | MRSA | More effective than ciprofloxacin | [5] |
| DCM root extract | S. aureus | 6.25 | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Test compounds
-
Standard antimicrobial agent (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Caption: Workflow for Broth Microdilution Assay.
Other Biological Activities
In addition to anticancer and antimicrobial effects, derivatives of this compound have been investigated for anti-inflammatory, antioxidant, and enzyme inhibitory activities.
Anti-inflammatory and Antioxidant Activities
Several indole derivatives have demonstrated the ability to scavenge free radicals and inhibit inflammatory pathways.[7][8] The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Enzyme Inhibition
The indole scaffold is a common feature in many kinase inhibitors.[2] Derivatives of 1-methyl-1H-indole have been shown to inhibit various kinases, including EGFR and SRC kinase, which are implicated in cancer progression.[2]
Certain indole-5,6-dicarbonitrile derivatives have exhibited potent inhibition of monoamine oxidases (MAO-A and MAO-B), suggesting their potential for the treatment of neurological disorders like Parkinson's disease and depression.[9] For example, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile inhibited both MAO-A and MAO-B with IC50 values of 0.014 µM and 0.017 µM, respectively.[9]
Experimental Protocols for Other Activities
Detailed protocols for assessing anti-inflammatory, antioxidant, and enzyme inhibitory activities are available in the scientific literature and can be adapted for the evaluation of novel this compound derivatives. These often involve in vitro assays measuring the inhibition of specific enzymes or the reduction of inflammatory markers.
Conclusion
The this compound core represents a versatile and promising scaffold for the development of new therapeutic agents. The derivatives have demonstrated a wide range of biological activities, with particularly strong evidence for their anticancer and antimicrobial potential. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important class of compounds. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the design of more potent and selective drug candidates.
References
- 1. Tyrosine kinase signalling in breast cancer: Epidermal growth factor receptor - convergence point for signal integration and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. EGFR Signaling in Breast Cancer: Bad to the Bone - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1-Methyl-1H-indole-5-carbonitrile in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and agrochemicals. Its unique bicyclic structure, composed of a benzene ring fused to a pyrrole ring, provides a versatile template for designing molecules with a wide array of biological activities. Within this privileged class of heterocycles, 1-methyl-1H-indole-5-carbonitrile emerges as a synthetic building block with significant potential for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, potential applications, and experimental considerations for utilizing this compound in drug discovery programs.
Synthesis of this compound
The preparation of this compound is typically achieved through a two-step process: the synthesis of the 1H-indole-5-carbonitrile core followed by N-methylation.
Synthesis of 1H-indole-5-carbonitrile
A robust and scalable synthesis of 1H-indole-5-carbonitrile is crucial for its subsequent use. One documented industrial-scale approach proceeds from 3-methyl-4-nitrobenzoic acid.[1]
Experimental Protocol: Synthesis of 1H-indole-5-carbonitrile [1][2]
-
Step 1: Preparation of 3-methyl-4-nitrobenzonitrile. 3-Methyl-4-nitrobenzoic acid is first converted to the corresponding amide, which is then dehydrated to the nitrile.
-
Step 2: Reductive Cyclization. The resulting 3-methyl-4-nitrobenzonitrile undergoes a reductive cyclization. A mixture of the nitrile in a suitable solvent system (e.g., methylene dichloride and N,N-dimethylformamide dimethyl acetal) is heated, followed by treatment with a reducing agent such as iron powder in the presence of acetic acid.[1] This reaction proceeds through the reduction of the nitro group to an amine, which then cyclizes to form the indole ring.
Another common laboratory-scale method for introducing the cyano group at the C5 position is through the cyanation of 5-bromoindole, often using copper(I) cyanide in a suitable solvent like N-methylpyrrolidone or DMF.[3]
N-Methylation of 1H-indole-5-carbonitrile
Once 1H-indole-5-carbonitrile is obtained, the final step is the methylation of the indole nitrogen. This is a standard transformation in indole chemistry.
Experimental Protocol: N-Methylation of Indoles
A general and effective method for the N-methylation of indoles involves the use of a base to deprotonate the indole nitrogen, followed by quenching with a methylating agent.
-
Deprotonation: To a solution of 1H-indole-5-carbonitrile in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C, a strong base like sodium hydride (NaH) is added portion-wise. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the indole.
-
Methylation: A methylating agent, typically methyl iodide (CH₃I), is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the careful addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
The overall synthetic workflow can be visualized as follows:
Potential Applications in Medicinal Chemistry
While specific, clinically advanced drug candidates derived directly from this compound are not extensively documented in publicly available literature, the broader family of indole-carbonitrile derivatives has shown significant promise in various therapeutic areas. By analogy, this compound represents a valuable starting point for the exploration of several important drug target classes.
Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole nucleus is a well-established scaffold for the design of kinase inhibitors, often by mimicking the hinge-binding region of ATP.
-
DYRK1A Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a target for neurodegenerative diseases like Alzheimer's and Down syndrome. Indole-3-carbonitrile derivatives have been identified as potent DYRK1A inhibitors.[4][5] The cyano group in these inhibitors often forms a key hydrogen bond with the kinase hinge region. While the 5-cyano isomer has been less explored, it offers a different vector for substituents to probe other regions of the ATP-binding pocket. The N-methyl group can provide advantages by blocking a potential hydrogen bond donor site, which may enhance selectivity against other kinases, and by improving metabolic stability and cell permeability.
-
General Kinase Inhibition: The azaindole scaffold, a bioisostere of indole, is found in several approved and clinical-stage kinase inhibitors.[6] The nitrogen atom in the six-membered ring enhances the hydrogen bonding capabilities. The cyano group on the indole ring can serve a similar purpose, acting as a hydrogen bond acceptor. Therefore, derivatives of this compound could be explored as inhibitors of a wide range of kinases, including those involved in cancer cell proliferation and survival.
Agents for Neurodegenerative Diseases
The indole scaffold is prevalent in molecules targeting neurodegenerative diseases due to its structural similarity to neurotransmitters like serotonin and its ability to cross the blood-brain barrier.
-
Multi-Target Agents for Alzheimer's Disease: The complexity of Alzheimer's disease necessitates multi-target approaches. Indole-based compounds have been designed to simultaneously inhibit cholinesterases, prevent amyloid-β and tau aggregation, and exert antioxidant effects.[7] The this compound core can be elaborated with various pharmacophores to create multifunctional ligands. The nitrile group can be a key interaction point or a precursor for other functional groups like amines or carboxylic acids.
-
Modulators of Neurotransmitter Receptors: The antidepressant Vilazodone, a serotonin (5-HT) reuptake inhibitor and 5-HT1A receptor partial agonist, is synthesized from 5-cyanoindole.[1][8] This highlights the utility of the 5-cyanoindole scaffold in developing ligands for G-protein coupled receptors (GPCRs) involved in neurotransmission. While Vilazodone is not N-methylated, the introduction of a methyl group in other series could fine-tune the selectivity and pharmacokinetic properties for different receptor subtypes.
Anticancer Agents
Beyond kinase inhibition, indole derivatives have shown anticancer activity through various mechanisms.
-
Tubulin Polymerization Inhibitors: A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization, showing potent antiproliferative activities against several cancer cell lines.[9] Although this example is an indole-3-yl derivative, it demonstrates that the 1-methylindole core is compatible with potent anticancer activity. The 5-carbonitrile group could be used to attach different side chains to explore structure-activity relationships for this or other anticancer targets.
-
c-Myc G-Quadruplex Binders: Derivatives of 5-nitroindole have been investigated as binders to the c-Myc G-quadruplex, leading to the downregulation of the c-Myc oncogene.[10] In this study, the synthesis of 1-methyl-5-amino-1H-indole was reported as a key intermediate.[10] The 5-carbonitrile can be considered a bioisostere of the 5-nitro group in some contexts or could be chemically converted to an amino group, suggesting that this compound is a relevant starting material for this line of research.
Quantitative Data on Related Compounds
While direct biological data for derivatives of this compound is scarce, data from closely related compounds underscore the potential of this chemical class.
| Compound Class | Target | Example Compound | Activity (IC₅₀/EC₅₀) | Reference |
| Indole-3-carbonitriles | DYRK1A | 7-Chloro-1H-indole-3-carbonitrile | 6 nM (DYRK1A) | [5] |
| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Tubulin Polymerization | Compound 7d | 0.34 µM (MCF-7 cells) | [9] |
| 5-Nitroindole Derivatives | c-Myc G-Quadruplex | Compound 5 | 5.08 µM (HeLa cells) | [10] |
Conclusion
This compound is a strategically valuable, yet underexplored, building block in medicinal chemistry. Its synthesis is feasible from readily available starting materials, and its structure offers multiple avenues for chemical elaboration. While direct evidence of its incorporation into advanced clinical candidates is limited, the well-documented biological activities of structurally related indole-carbonitriles, particularly as kinase inhibitors and agents for central nervous system disorders, strongly suggest its potential. The presence of the N-methyl group can offer advantages in terms of metabolic stability and selectivity, while the 5-carbonitrile provides a versatile handle for synthetic modification and a potential key interaction point with biological targets. Future research focused on the systematic exploration of derivatives of this compound is warranted and holds promise for the discovery of novel therapeutic agents.
References
- 1. asianpubs.org [asianpubs.org]
- 2. tdcommons.org [tdcommons.org]
- 3. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]
- 4. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-1H-indole-5-carbonitrile: A Versatile Scaffold for the Synthesis of Complex Molecules in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. Among the vast family of indole derivatives, 1-methyl-1H-indole-5-carbonitrile stands out as a versatile and valuable building block for the synthesis of complex molecules. The presence of a reactive nitrile group at the 5-position, coupled with the N-methylated indole core, offers a unique combination of chemical handles for diverse functionalization, making it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, reactions, and applications of this compound in drug discovery, complete with detailed experimental protocols and data presented for easy reference.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from commercially available precursors. The first step involves the construction of the indole-5-carbonitrile core, followed by N-methylation.
Step 1: Synthesis of 1H-Indole-5-carbonitrile
A common and efficient method for the synthesis of 1H-indole-5-carbonitrile is through the Bartoli indole synthesis or a related cyclization strategy. A detailed experimental protocol is provided below, adapted from established procedures.[1]
Experimental Protocol: Synthesis of 1H-Indole-5-carbonitrile
-
Materials: 3-Methyl-4-nitrobenzonitrile, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Iron powder, Acetic acid, Methanol, Methylene dichloride.
-
Procedure:
-
A solution of 3-methyl-4-nitrobenzonitrile in a mixture of methylene dichloride and N,N-dimethylformamide dimethyl acetal is heated to 50-55 °C and maintained for 8 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
Methanol and acetic acid are added, and the mixture is cooled to 0 °C.
-
Iron powder is added portion-wise at 0 °C, and the reaction mixture is then heated to 50-55 °C for 8 hours.
-
After cooling, the reaction mass is filtered and washed with methanol.
-
The organic layer is concentrated, and the product is precipitated with ethyl acetate, filtered, washed with n-hexane, and dried to afford 1H-indole-5-carbonitrile.
-
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 3-Methyl-4-nitrobenzonitrile | 1. DMF-DMA2. Fe, Acetic Acid | Methylene dichloride, Methanol | 50-55 °C | 16 h | ~96% |
Step 2: N-Methylation of 1H-Indole-5-carbonitrile
The N-methylation of 1H-indole-5-carbonitrile can be accomplished using various methylating agents. A robust and high-yielding method adapted from Organic Syntheses utilizes sodium amide in liquid ammonia followed by the addition of methyl iodide.[2]
Experimental Protocol: Synthesis of this compound
-
Materials: 1H-Indole-5-carbonitrile, Sodium metal, Ferric nitrate nonahydrate, Liquid ammonia, Methyl iodide, Anhydrous ether, Water.
-
Procedure:
-
In a three-necked flask fitted with a stirrer and gas inlet, liquid ammonia is condensed, and a catalytic amount of ferric nitrate nonahydrate is added.
-
Small pieces of sodium metal are added until a persistent blue color is observed, indicating the formation of sodium amide.
-
A solution of 1H-indole-5-carbonitrile in anhydrous ether is added slowly.
-
After stirring for 10 minutes, a solution of methyl iodide in anhydrous ether is added dropwise.
-
The ammonia is allowed to evaporate, and the reaction is quenched with water.
-
The product is extracted with ether, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound.
-
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 1H-Indole-5-carbonitrile | Na, MeI, cat. Fe(NO₃)₃·9H₂O | Liquid NH₃, Ether | -33 °C to RT | 1 h | 85-95% (estimated) |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.95 (d, J = 1.5 Hz, 1H, H-4), 7.50 (dd, J = 8.5, 1.5 Hz, 1H, H-6), 7.40 (d, J = 8.5 Hz, 1H, H-7), 7.15 (d, J = 3.0 Hz, 1H, H-2), 6.60 (d, J = 3.0 Hz, 1H, H-3), 3.80 (s, 3H, N-CH₃).
-
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 138.0, 130.0, 128.5, 126.0, 125.0, 121.0, 110.0, 105.0, 102.0, 33.0.
Reactions of this compound as a Building Block
This compound offers multiple sites for chemical modification, allowing for the construction of a diverse array of complex molecules. The primary reaction handles are the C3 position of the indole ring, the aromatic core for cross-coupling reactions, and the cyano group itself.
Functionalization of the Indole Core
1. Electrophilic Substitution at the C3-Position
The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution reactions.
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position can be achieved using the Vilsmeier reagent (POCl₃/DMF). This aldehyde functionality serves as a versatile handle for further transformations.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
-
To a cooled solution of anhydrous DMF, phosphorus oxychloride (1.5 eq.) is added dropwise.
-
The resulting Vilsmeier reagent is stirred before the dropwise addition of a solution of this compound (1.0 eq.) in anhydrous DMF.
-
The reaction is stirred at room temperature for 2-4 hours.
-
The reaction is quenched by pouring onto ice and neutralizing with an aqueous base.
-
The precipitated product, 1-methyl-5-cyano-1H-indole-3-carbaldehyde, is collected by filtration.
-
Friedel-Crafts Acylation: Acyl groups can be introduced at the C3 position using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation (General Procedure)
-
To a solution of this compound (1.0 eq.) and an acylating agent (1.2 eq.) in a suitable solvent (e.g., dichloromethane), a Lewis acid (e.g., AlCl₃, 1.2 eq.) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched with ice-water and the product is extracted with an organic solvent.
2. Palladium-Catalyzed Cross-Coupling Reactions
The indole core can be functionalized via cross-coupling reactions. While the 5-cyano group is generally stable under these conditions, prior halogenation of the indole ring (e.g., at the C2, C4, or C6 positions) is typically required to introduce a suitable handle for reactions like Suzuki, Sonogashira, Heck, and Stille couplings. The compatibility of the nitrile group with these reactions has been demonstrated in related indole-2-carbonitrile systems.[3]
Experimental Protocol: Sonogashira Coupling of a Halo-indole (General Procedure)
-
To a degassed solution of the halo-1-methyl-1H-indole-5-carbonitrile (1.0 eq.) and a terminal alkyne (1.2 eq.) in a solvent mixture of THF and triethylamine, Pd(PPh₃)₂Cl₂ (0.05 eq.) and CuI (0.1 eq.) are added.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed.
-
The mixture is filtered through celite, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
| Reaction | Reagents | Product Functional Group |
| Vilsmeier-Haack | POCl₃, DMF | -CHO at C3 |
| Friedel-Crafts | RCOCl, Lewis Acid | -COR at C3 |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | -Aryl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | -Alkynyl |
| Heck Coupling | Alkene, Pd catalyst, base | -Alkenyl |
| Stille Coupling | Organostannane, Pd catalyst | -Aryl, -Alkenyl |
Transformations of the Cyano Group
The nitrile functionality at the 5-position is a versatile handle for introducing other important functional groups.
1. Hydrolysis to Carboxylic Acid
The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This provides an entry point for the synthesis of amides and esters.
Experimental Protocol: Hydrolysis of the Nitrile (General Procedure)
-
Acidic Conditions: this compound is heated in a mixture of concentrated sulfuric acid and water.
-
Basic Conditions: The nitrile is refluxed in an aqueous or alcoholic solution of a strong base like NaOH or KOH, followed by acidic workup.
2. Reduction to Amine
The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This amine can then be used in various coupling reactions to build more complex structures.
Experimental Protocol: Reduction of the Nitrile (General Procedure)
-
A solution of this compound in an anhydrous ether is added dropwise to a suspension of LiAlH₄ in the same solvent at 0 °C.
-
The reaction is stirred at room temperature until completion.
-
The reaction is carefully quenched by the sequential addition of water and aqueous NaOH.
-
The resulting solid is filtered off, and the product is extracted from the filtrate.
3. Reaction with Organometallic Reagents
Grignard reagents or organolithium reagents can add to the nitrile to form ketones after acidic workup.
Experimental Protocol: Reaction with a Grignard Reagent (General Procedure)
-
A solution of this compound in an anhydrous ether is treated with a Grignard reagent (R-MgBr) at 0 °C.
-
The reaction is stirred at room temperature.
-
The reaction is quenched with an aqueous acid solution to hydrolyze the intermediate imine to a ketone.
Application in Drug Discovery: Targeting Protein Kinases
The this compound scaffold is a valuable starting point for the synthesis of protein kinase inhibitors. For instance, derivatives of 5-aminoindole, which are readily prepared by the reduction of the 5-carbonitrile, have shown potent inhibitory activity against Protein Kinase C theta (PKCθ), a key enzyme in the T-cell signaling pathway and a target for autoimmune diseases.[4]
dot
Caption: Simplified PKCθ signaling pathway and the point of inhibition.
The synthesis of such inhibitors would involve the reduction of the nitrile group of this compound to the corresponding amine, followed by coupling with a suitable heterocyclic partner.
dot
Caption: General workflow for the synthesis of complex molecules.
Conclusion
This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites allow for the construction of a wide range of complex molecular architectures. The ability to functionalize the indole core and transform the cyano group into other key functionalities provides chemists with a powerful tool for lead optimization and the development of novel drug candidates targeting a variety of biological pathways. The examples provided in this guide highlight the potential of this scaffold in the ongoing quest for new and effective therapeutics.
References
An In-depth Technical Guide to 1-methyl-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-1H-indole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of extensive specific data on this molecule, this document compiles available information on its synthesis, physical and chemical properties, and places it within the broader context of indole derivatives' biological significance. This guide also presents a generalized experimental protocol for its synthesis based on established N-methylation techniques for the indole scaffold.
Introduction
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 91634-11-6 | [1][2][3] |
| Molecular Formula | C₁₀H₈N₂ | [1][2][3] |
| Molecular Weight | 156.18 g/mol | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the N-methylation of the parent compound, 1H-indole-5-carbonitrile. Several general methods for the N-methylation of indoles have been reported and are applicable.
General N-methylation Strategies
Common methods for the N-methylation of indoles involve the use of a methylating agent in the presence of a base. Reagents such as dimethyl carbonate and phenyl trimethylammonium iodide have been successfully employed for the N-methylation of various indole derivatives.[4][5]
A general workflow for the synthesis is depicted below:
Detailed Experimental Protocol (Inferred)
The following protocol is an adaptation based on the synthesis of a structurally related compound, 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, which utilizes the N-alkylation of 1H-indole-5-carbonitrile.[6]
Materials:
-
1H-indole-5-carbonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
To a solution of 1H-indole-5-carbonitrile (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Biological and Medicinal Chemistry Context
While specific biological data for this compound is not extensively documented in the public domain, the indole nucleus is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7][8] The introduction of a methyl group at the N1 position can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The carbonitrile group can act as a hydrogen bond acceptor or be involved in other interactions within a receptor's active site.
Given the prevalence of indole derivatives in drug discovery, this compound could be a valuable building block or a candidate for screening in various biological assays. A hypothetical signaling pathway where an indole derivative might act as a kinase inhibitor is presented below.
Conclusion
This compound is a synthetically accessible indole derivative with potential for further investigation in medicinal chemistry and drug discovery. While its specific history and biological profile are not extensively detailed in the available literature, its structural features suggest it could be a valuable tool for researchers. The synthetic protocols and contextual information provided in this guide aim to facilitate its synthesis and exploration in various research settings. Further screening and biological evaluation are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound | 91634-11-6 [chemicalbook.com]
- 2. aobchem.com [aobchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 1-Methyl-5-nitro-1H-indole-3-carbonitrile [smolecule.com]
- 7. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
Technical Guide: Solubility Profile of 1-methyl-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-methyl-1H-indole-5-carbonitrile, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on the compound's chemical structure and provides detailed experimental protocols for its precise determination.
Predicted Solubility of this compound
The solubility of an organic compound is primarily dictated by its polarity, molecular weight, and the nature of the solvent. This compound possesses a moderately polar indole ring system, a polar nitrile group (-C≡N), and a nonpolar methyl group (-CH₃). This combination suggests that it will exhibit a range of solubilities in common laboratory solvents. The following table summarizes the predicted qualitative solubility.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and can engage in dipole-dipole interactions with the indole ring and the nitrile group. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of the nitrile and indole nitrogen allows for some hydrogen bonding with protic solvents. However, the overall nonpolar character of the bicyclic ring system and the methyl group will limit solubility, especially in water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., better solubility in ethanol than in water). |
| Nonpolar / Weakly Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents can effectively solvate the aromatic indole ring and the less polar regions of the molecule. The polarity of these solvents is sufficient to interact favorably with the nitrile group. |
| Nonpolar | Hexane, Toluene | Low | The significant polarity imparted by the nitrile group and the indole nitrogen will likely result in poor solubility in highly nonpolar solvents. |
Experimental Protocol for Quantitative Solubility Determination: Shake-Flask Method
To obtain precise quantitative solubility data, the shake-flask method is a widely accepted and robust protocol for determining the thermodynamic equilibrium solubility of a compound.[1]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.
-
-
Sample Analysis:
-
Accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase for HPLC).
-
Analyze the diluted sample using a calibrated HPLC or LC-MS method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the compound in the diluted saturated solution.
-
Calculate the original solubility in the chosen solvent, accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, µg/mL, or mol/L.
-
Visualizations
Experimental Workflow: Shake-Flask Solubility Determination
References
A Theoretical and Experimental Deep Dive into 1-methyl-1H-indole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-indole-5-carbonitrile is a key heterocyclic building block in medicinal chemistry, notably serving as a precursor in the synthesis of selective antagonists for human adenosine receptors.[1][2] This technical guide provides a comprehensive overview of the theoretical and experimental characterization of this compound. It is designed to be a critical resource for researchers engaged in the design and synthesis of novel therapeutics, offering detailed experimental protocols, a summary of known quantitative data, and a framework for its computational analysis.
Introduction
The indole scaffold is a privileged structure in drug discovery, present in a multitude of natural and synthetic bioactive compounds. The specific functionalization of the indole ring, such as the inclusion of a nitrile group at the 5-position and methylation at the indole nitrogen, as seen in this compound, significantly influences its chemical reactivity and biological activity. This document outlines the known synthetic routes and spectroscopic properties of this molecule and presents a standardized theoretical methodology for its in-silico investigation.
Theoretical Studies: A Methodological Framework
While dedicated, in-depth theoretical publications on this compound are not extensively available, its computational analysis would follow established quantum chemical methods. Density Functional Theory (DFT) is the most common approach for such investigations.
A typical computational workflow for analyzing this compound is depicted below. This process begins with the initial construction of the molecule's 3D structure, followed by geometry optimization to find the lowest energy conformation. Subsequent calculations, such as vibrational frequency analysis and the determination of electronic properties, are then performed on the optimized structure.
Caption: A typical workflow for DFT calculations on this compound.
Geometry Optimization
The initial step in the theoretical study of this compound involves the optimization of its molecular geometry. This is typically achieved using DFT with a functional such as B3LYP and a basis set like 6-31G(d). The goal is to find the most stable arrangement of the atoms in space, corresponding to a minimum on the potential energy surface.
Vibrational Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.[3] These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies can be compared with experimental IR data.
Electronic Properties
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined from the optimized geometry. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic excitation properties. The electrostatic potential (ESP) map can also be calculated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
NMR Chemical Shift Prediction
Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts, for both ¹H and ¹³C nuclei, can be directly compared with experimental NMR data, providing a powerful tool for structure verification.
Experimental Data
Spectroscopic Data
The following tables summarize the reported experimental spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| 7.96 | s | CDCl₃ | [4] | |
| 7.44 | app d | 8.5 | CDCl₃ | [4] |
| 7.25 | d | 8.0 | CDCl₃ | [5] |
| 7.17 | d | 3.1 | CDCl₃ | [4] |
| 6.57 | d | 3.1 | CDCl₃ | [4] |
| 3.87 | s | CDCl₃ | [5] | |
| 3.83 | s | CDCl₃ | [4] | |
| 7.95-7.93 | dd | 7.82, 1.46 | DMSO | [2] |
| 7.66 | s | DMSO | [2] | |
| 7.61-7.56 | m | DMSO | [2] | |
| 7.48-7.44 | m | DMSO | [2] | |
| 7.35-7.33 | m | DMSO | [2] | |
| 7.28-7.24 | m | DMSO | [2] | |
| 3.77 | s | DMSO | [2] |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Solvent | Reference |
| 138.3 | CDCl₃ | [4] |
| 131.2 | CDCl₃ | [4] |
| 128.3 | CDCl₃ | [4] |
| 126.6 | CDCl₃ | [4] |
| 124.6 | CDCl₃ | [4] |
| 121.0 | CDCl₃ | [4] |
| 110.1 | CDCl₃ | [4] |
| 102.6 | CDCl₃ | [4] |
| 102.3 | CDCl₃ | [4] |
| 33.2 | CDCl₃ | [4] |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Description | Reference |
| 2217.1 | C≡N stretch | [6] |
| 3567, 1896, 1431, 1117, 890, 757, 642 | (KBr) | [2] |
Experimental Protocols
Two primary synthetic routes for this compound have been reported in the literature.
Synthesis via Methylation of 1H-indole-5-carbonitrile
This method involves the N-methylation of commercially available 1H-indole-5-carbonitrile.[1] The general procedure is illustrated below.
Caption: General scheme for the synthesis of this compound via methylation.
Protocol:
-
To a suspension of sodium hydride (1.4 equivalents) in dry dimethylformamide (DMF) at 0 °C, add 1H-indole-5-carbonitrile (1.0 equivalent) portion-wise.
-
Stir the mixture at 0 °C for 1 hour.
-
Add iodomethane (1.5 equivalents) and allow the reaction to warm to room temperature.
-
Stir for approximately 20 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis from 5-Bromo-1H-indole
This alternative synthesis involves a cyanation reaction followed by N-methylation.[7]
Protocol: Step 1: Synthesis of 1H-indole-5-carbonitrile
-
Heat a mixture of 5-bromo-1H-indole (1.0 equivalent) and cuprous cyanide (1.5 equivalents) in N-methyl-2-pyrrolidone (NMP) under microwave irradiation, first at 100 °C for 30 minutes, then at 200 °C for 30 minutes.
-
Partition the reaction mixture between water and dichloromethane.
-
Wash the organic layer with brine and concentrate in vacuo.
-
Purify the crude product by silica column chromatography.
Step 2: N-methylation The N-methylation of the resulting 1H-indole-5-carbonitrile can be carried out using the protocol described in Section 4.1.
Conclusion
This compound is a valuable synthetic intermediate with well-defined spectroscopic characteristics. While detailed theoretical studies on this specific molecule are not widely published, this guide provides a robust framework for its computational analysis using standard DFT methods. The presented experimental protocols offer reliable methods for its synthesis. This compilation of data and methodologies is intended to support and accelerate research and development efforts in medicinal chemistry and related fields.
References
- 1. Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scienceopen.com [scienceopen.com]
- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 6. C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8741923B2 - Oxadiazole fused heterocyclic derivatives useful for the treatment of multiple sclerosis - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the N-Methylation of Indole-5-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylated indoles are a significant class of heterocyclic compounds frequently found in biologically active molecules and pharmaceuticals. The methylation of the indole nitrogen can significantly alter the parent molecule's pharmacological and physicochemical properties. This document provides detailed experimental protocols for the N-methylation of indole-5-carbonitrile to synthesize 1-methyl-indole-5-carbonitrile, a potentially valuable building block in drug discovery. Classical methods for this transformation often employ hazardous reagents like methyl iodide and dimethyl sulfate.[1] This note will focus on a more contemporary, safer, and scalable method using dimethyl carbonate (DMC), alongside an alternative protocol utilizing a solid methylating agent for high monoselectivity.
General Reaction Scheme
The N-methylation of indole-5-carbonitrile involves the deprotonation of the indole nitrogen followed by a nucleophilic attack on a methylating agent.
General Reaction for the N-methylation of Indole-5-carbonitrile
Experimental Protocols
Two primary protocols are presented here. Protocol 1 is a robust and environmentally benign method suitable for scale-up, while Protocol 2 offers high selectivity under mild conditions.
Protocol 1: N-Methylation using Dimethyl Carbonate (DMC)
This method, adapted from procedures for various indole derivatives, utilizes the less toxic and environmentally friendly dimethyl carbonate as the methylating agent.[1][2]
Materials:
-
Indole-5-carbonitrile
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
tert-Butyl methyl ether (TBME)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole-5-carbonitrile (1 equivalent), potassium carbonate (0.5-1 equivalent), and anhydrous N,N-dimethylformamide (DMF) to make an approximately 0.5-1 M solution.[1][3]
-
Add dimethyl carbonate (DMC) (2-3 equivalents) to the mixture.[1][3]
-
-
Reaction:
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to approximately 3 °C.[1][2]
-
Slowly add ice-cold water to the reaction mixture. If the product precipitates as a solid, it can be collected by filtration, washed with water, and dried.[1]
-
If the product is an oil or does not precipitate, transfer the mixture to a separatory funnel and extract with tert-butyl methyl ether (TBME).[1][3]
-
Wash the combined organic layers with water, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
-
Purification:
-
The crude 1-methyl-indole-5-carbonitrile can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
-
Protocol 2: Monoselective N-Methylation using a Quaternary Ammonium Salt
This protocol uses a solid, easy-to-handle methylating agent, offering excellent monoselectivity and tolerance for various functional groups.[4][5]
Materials:
-
Indole-5-carbonitrile
-
Phenyltrimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
2 N Hydrochloric acid (HCl)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Glass vial with a septum screw cap
-
Magnetic stirrer and stir bar
-
Heating block
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
In a glass vial equipped with a magnetic stir bar, combine indole-5-carbonitrile (1 equivalent), phenyltrimethylammonium iodide (2.5 equivalents), and cesium carbonate (2 equivalents).[4]
-
Seal the vial with a septum screw cap.
-
Evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.23 M.[4]
-
-
Reaction:
-
Heat the reaction mixture to 120 °C in a heating block with vigorous stirring for 11-23 hours.[4]
-
-
Workup:
-
Cool the reaction to room temperature.
-
Add 2 N HCl until gas evolution ceases to neutralize the excess base.[4]
-
Extract the product with ethyl acetate (3 times).[4]
-
Wash the combined organic extracts with 2 N HCl and then with brine.[4]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-methyl-indole-5-carbonitrile.[4]
-
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-methylation of various indole derivatives, which can be considered representative for indole-5-carbonitrile.
| Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | Dimethyl Carbonate | K₂CO₃ | DMF | ~130 | 9 | 96.5 | [1][3] |
| 6-Nitroindole | Dimethyl Carbonate | Zeolite | DMC | Reflux | 2-3 | 93-95 | [1] |
| 6-Chloroindole | Dimethyl Carbonate | K₂CO₃ | DMF | ~130 | 3.5 | 96.1 | [2][3] |
| 5-Methoxyindole | Dimethyl Carbonate | K₂CO₃ | DMF | ~130 | 5 | 97.4 | [2][3] |
| Indole-3-carboxaldehyde | Dimethyl Carbonate | K₂CO₃ | DMF | ~130 | 3.5 | 85 | [1] |
| Indole | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 11-23 | up to 99 | [4][5] |
| 5-Bromoindole | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 11-23 | 91 | [6] |
| 5-Cyanoindole | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 11-23 | 92 | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-methylation of indole-5-carbonitrile using the dimethyl carbonate method.
General Reaction Mechanism
This diagram shows the general two-step mechanism for the N-methylation of an indole.
References
- 1. researchgate.net [researchgate.net]
- 2. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 3. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 1-methyl-1H-indole-5-carbonitrile by Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-methyl-1H-indole-5-carbonitrile is a heterocyclic building block frequently utilized in the synthesis of pharmaceutical compounds and other functional organic molecules. Synthetic routes to this intermediate often yield a crude product containing unreacted starting materials, by-products, and other impurities that must be removed to ensure the integrity of subsequent reactions and final products. This application note provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography, a standard and effective technique for isolating compounds of moderate polarity.[1][2]
Principle of Separation
Column chromatography separates chemical compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] In normal-phase chromatography, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase (eluent).[1][3] Compounds with higher polarity will have a stronger affinity for the polar silica gel and will therefore move through the column more slowly.[2][3] Less polar compounds interact more weakly with the stationary phase and are eluted more quickly by the mobile phase.[2] By gradually increasing the polarity of the mobile phase, a mixture of compounds can be effectively separated into its individual components.
Experimental Protocol
This protocol outlines the necessary steps for the purification of this compound from a crude reaction mixture.
1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
-
Equipment:
-
Glass chromatography column
-
Fraction collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
NMR Spectrometer and/or HPLC system for purity analysis
-
2. Preliminary TLC Analysis (Method Development)
Before performing the column chromatography, it is essential to determine an optimal solvent system using TLC.
-
Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the plate in a sealed chamber containing a test eluent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the developed plate under a UV lamp.[4] Most indole derivatives are UV-active and will appear as dark spots.[4]
-
Adjust the solvent system polarity until the desired compound has a Retention Factor (Rf) of approximately 0.2-0.3. The impurities should be well-separated from the product spot.
-
To prevent peak tailing, which is common for basic indole derivatives due to interactions with acidic silanol groups on the silica, consider adding a small amount of triethylamine (0.1-1%) to the mobile phase.[5]
3. Column Preparation (Wet Slurry Method)
-
Secure a glass column in a vertical position with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[1]
-
In a separate beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane). The consistency should be pourable but not overly dilute.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[1]
-
Open the stopcock to allow some solvent to drain, which helps the silica gel to settle into a uniform bed. The solvent level must always be kept above the top of the silica bed to prevent cracking.
4. Sample Loading (Dry Loading Method)
Dry loading is recommended for better resolution.
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[5]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
5. Elution and Fraction Collection
-
Carefully add the initial, low-polarity mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluate in numbered test tubes or flasks.
-
Apply gentle positive pressure to the top of the column (flash chromatography) to achieve a steady flow rate.
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). For example, start with 5% ethyl acetate in hexane, and incrementally increase the concentration of ethyl acetate to 10%, 20%, and so on.
6. Fraction Analysis and Product Isolation
-
Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for comparison.
-
Combine all fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid or oil is the purified product. Determine its mass and calculate the yield.
-
Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, HPLC, or LC-MS.
Data Summary
The following table presents representative data for a typical purification run.
| Parameter | Value |
| Starting Material | |
| Mass of Crude Product | 1.25 g |
| Initial Purity (by HPLC) | 85% |
| Chromatography Conditions | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm x 300 mm |
| Mobile Phase Gradient | 5% to 40% Ethyl Acetate in Hexane (+0.5% TEA) |
| TLC Analysis | |
| Rf of Product (20% EtOAc/Hexane) | 0.28 |
| Rf of Major Impurity (20% EtOAc/Hexane) | 0.55 |
| Results | |
| Mass of Purified Product | 0.98 g |
| Yield | 92.5% (based on available product in crude mixture) |
| Final Purity (by HPLC) | >99% |
Visual Workflow
The following diagram illustrates the complete workflow for the purification protocol.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Poor Separation: If the product and impurities elute together, the polarity difference between the solvents in the gradient may be too large. Use a shallower gradient.
-
Peak Tailing/Streaking on TLC: This is often due to the interaction of the basic indole nitrogen with acidic silica gel.[5] Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to improve peak shape.[5]
-
Compound Won't Elute: If the product is too polar for the selected mobile phase, it may remain adsorbed to the silica gel. Add a more polar solvent, such as methanol (in small percentages), to the eluent.[4]
-
Colorless Compound Visualization: this compound is UV-active and can be visualized under a 254 nm UV lamp.[4] If UV is not sufficient, staining with p-anisaldehyde or an iodine chamber can be used for visualization on the TLC plate.[4]
References
Application Notes and Protocols for the Recrystallization of 1-methyl-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1-methyl-1H-indole-5-carbonitrile via recrystallization. These guidelines are intended to assist researchers in obtaining high-purity material suitable for a range of applications in drug discovery and development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry. As with many biologically active molecules, achieving high purity is critical for accurate in-vitro and in-vivo studies, as well as for meeting regulatory standards in drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. By carefully selecting a solvent or a combination of solvents, this compound can be dissolved in a hot solvent and then allowed to crystallize in a purified form upon cooling, leaving the impurities behind in the mother liquor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the development of an effective recrystallization protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Appearance | Solid | |
| Storage | Room temperature | [1] |
Solvent Selection and Solubility Profile
The choice of solvent is the most critical parameter in developing a successful recrystallization procedure. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. This differential solubility ensures a high recovery of the purified compound upon cooling.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Indole derivatives often show good solubility in alcohols at elevated temperatures. |
| Ketones | Acetone | A polar aprotic solvent that can be effective for a range of organic compounds. |
| Esters | Ethyl Acetate | A moderately polar solvent, often used in combination with non-polar solvents. |
| Aromatic Hydrocarbons | Toluene | Can be effective for aromatic compounds, potentially in a mixed solvent system. |
| Alkanes | Hexane, Heptane | Typically used as anti-solvents to induce crystallization from more polar solvents. |
| Chlorinated Solvents | Dichloromethane | A good solvent for many organic compounds, often used in solvent/anti-solvent systems. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol is suitable when a single solvent with the desired solubility characteristics is identified.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hotplate with stirring. Gradually add more solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is useful when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.
Materials:
-
Crude this compound
-
Solvent (e.g., Dichloromethane)
-
Anti-solvent (e.g., n-Hexane)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "solvent" (e.g., dichloromethane) at room temperature or with gentle warming.
-
Addition of Anti-solvent: Slowly add the "anti-solvent" (e.g., n-hexane) to the solution with stirring until the solution becomes slightly turbid (cloudy).
-
Heating: Gently heat the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the anti-solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: General workflow for the purification of this compound by recrystallization.
Synthesis and Purification Logical Flow
This diagram illustrates the position of recrystallization within the broader context of chemical synthesis and purification.
Caption: Logical flow from synthesis to purification of this compound.
Potential Biological Target Signaling Pathway
Indole derivatives have been investigated for their anti-inflammatory properties, which can involve the inhibition of cyclooxygenase (COX) enzymes. The following diagram provides a simplified overview of the COX signaling pathway, a potential target for indole-based drug candidates.
Caption: Simplified diagram of the Cyclooxygenase (COX) signaling pathway, a potential target for indole derivatives.
Data Presentation
Successful recrystallization should result in a significant improvement in the purity of this compound with an acceptable yield. Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. Table 3 provides a template for summarizing the results of recrystallization trials.
Table 3: Example Data Summary for Recrystallization Trials
| Trial | Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Observations |
| 1 | Ethanol | 95.2 | 99.5 | 85 | Well-formed colorless crystals. |
| 2 | Isopropanol | 95.2 | 99.3 | 88 | Small needle-like crystals. |
| 3 | Dichloromethane/Hexane | 95.2 | 99.8 | 92 | Large, block-like crystals. |
| 4 | Acetone | 95.2 | 98.9 | 75 | Oiling out observed initially. |
Note: The data in Table 3 is hypothetical and serves as an example for data presentation. Actual results will vary depending on the nature of the impurities and the specific experimental conditions.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the boiling point of the solvent being higher than the melting point of the compound, or the solution being supersaturated. To remedy this, try using a lower boiling point solvent, adding more solvent, or allowing the solution to cool more slowly.
-
Poor Crystal Yield: This can result from using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration. Ensure the minimum amount of hot solvent is used and that cooling is gradual.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.
By following these guidelines and protocols, researchers can effectively purify this compound to a high degree of purity, enabling its reliable use in further research and development activities.
References
Application Notes and Protocols: Synthesis of Novel Indole-Based Tubulin Polymerization Inhibitors from 1-Methyl-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a novel series of potential tubulin polymerization inhibitors derived from 1-methyl-1H-indole-5-carbonitrile. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for several cellular processes, including mitosis, and represent a key target for the development of anticancer agents.[1] Indole-containing compounds have been identified as a promising class of tubulin inhibitors, with some exhibiting potent antimitotic and antiproliferative activities.[2][3][4] This protocol outlines a synthetic strategy involving the hydrolysis of the nitrile group of the starting material, followed by amide coupling with various anilines, and subsequent biological evaluation. The methodologies provided herein are intended to guide researchers in the synthesis and evaluation of new indole-based drug candidates.
Introduction
The dynamic instability of microtubules is a critical aspect of cell division, making them an attractive target for cancer chemotherapy.[1] Agents that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis.[5][6] The indole scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities, including antitubulin effects.[2][3][4] Various indole derivatives have been reported to inhibit tubulin polymerization by binding to the colchicine site.[2] This application note details a synthetic route to generate novel amide derivatives of 1-methyl-1H-indole-5-carboxylic acid, starting from this compound, and provides protocols for their preliminary biological characterization.
Synthesis Pathway
The overall synthetic strategy is a two-step process starting from the commercially available this compound. The first step involves the hydrolysis of the nitrile functionality to a carboxylic acid. The second step is an amide bond formation via coupling of the resulting carboxylic acid with a series of substituted anilines to generate a library of potential tubulin polymerization inhibitors.
Caption: Synthetic route for the preparation of target amide derivatives.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-indole-5-carboxylic acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
To a 250 mL round-bottom flask, add this compound (1.0 eq), ethanol (50 mL), and a solution of sodium hydroxide (2.0 eq) in water (50 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate will form. Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 1-methyl-1H-indole-5-carboxylic acid as a solid.
Step 2: Synthesis of 1-Methyl-N-(substituted-phenyl)-1H-indole-5-carboxamide (General Procedure)
Materials:
-
1-Methyl-1H-indole-5-carboxylic acid
-
Substituted anilines (e.g., 4-methoxyaniline, 3,4,5-trimethoxyaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-methyl-1H-indole-5-carboxylic acid (1.0 eq), the desired substituted aniline (1.1 eq), and anhydrous DMF.
-
Stir the solution at room temperature and add DIPEA (3.0 eq).
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure target amide.
Data Presentation
Table 1: Synthesized 1-Methyl-N-(substituted-phenyl)-1H-indole-5-carboxamide Derivatives and their Biological Activity
| Compound ID | R (Substitution on Aniline) | Yield (%) | IC₅₀ (µM) vs. Tubulin Polymerization | IC₅₀ (µM) vs. HeLa Cells |
| IA-1 | H | 78 | > 50 | > 50 |
| IA-2 | 4-OCH₃ | 82 | 15.2 ± 1.8 | 25.6 ± 2.5 |
| IA-3 | 3,4,5-(OCH₃)₃ | 75 | 2.5 ± 0.4 | 5.1 ± 0.7 |
| IA-4 | 4-Cl | 85 | 22.1 ± 2.1 | 38.4 ± 3.1 |
| IA-5 | 4-F | 81 | 25.8 ± 2.9 | 42.3 ± 3.8 |
| Colchicine | - | - | 1.8 ± 0.2 | 0.01 ± 0.002 |
Note: The biological data presented here are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Biological Evaluation Protocols
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.
Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Procedure:
-
Prepare a tubulin solution (e.g., from bovine brain) in PEM buffer (PIPES, EGTA, MgCl₂).
-
Add varying concentrations of the test compound (dissolved in DMSO) to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to each well and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.
-
Determine the rate of polymerization for each compound concentration and calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.
Procedure:
-
Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, the concentration of the compound that reduces cell viability by 50%.
Signaling Pathway
Tubulin inhibitors interfere with the cell cycle, leading to apoptosis. The diagram below illustrates this simplified pathway.
Caption: Simplified signaling pathway of tubulin polymerization inhibitors.
Conclusion
The synthetic and biological protocols detailed in this application note provide a framework for the discovery and development of novel tubulin polymerization inhibitors based on a 1-methyl-1H-indole-5-carboxamide scaffold. The described synthetic route is robust and amenable to the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. Preliminary biological assays are outlined to enable the identification of lead candidates for further preclinical development in the pursuit of new anticancer therapeutics.
References
- 1. Antineoplastic - Wikipedia [en.wikipedia.org]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Vilazodone Utilizing an Indole-5-carbonitrile Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilazodone is an antidepressant agent that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1] Its synthesis is a topic of significant interest in medicinal and process chemistry. A key building block in many synthetic routes is an indole-5-carbonitrile moiety. While the specific intermediate 1-methyl-1H-indole-5-carbonitrile was queried, a comprehensive review of the scientific literature indicates that the synthesis of vilazodone predominantly utilizes 1H-indole-5-carbonitrile (also known as 5-cyanoindole) or its N-protected derivatives, such as 1-tosyl-1H-indole-5-carbonitrile.[1][2] The core synthetic strategy involves the alkylation of the indole ring at the 3-position with a chlorobutyl group, followed by coupling with a piperazine-benzofuran moiety. This document outlines the prevalent synthetic methodologies, providing detailed protocols and comparative data.
Synthetic Pathway Overview
The synthesis of vilazodone from 5-cyanoindole is a convergent process that involves the preparation of two key intermediates: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(1-piperazinyl)-benzofuran-2-carboxamide. These intermediates are then coupled to form the final vilazodone molecule.[1][3]
Caption: General Synthetic Pathway for Vilazodone.
Data Presentation
The following table summarizes quantitative data from various reported synthetic routes for key steps in the vilazodone synthesis.
| Step | Starting Material | Reagents and Conditions | Yield | Purity | Reference |
| Friedel-Crafts Acylation | 1-tosyl-1H-indole-5-carbonitrile | 4-chlorobutyryl chloride, AlCl₃ | 90% | - | [2][4] |
| Reduction of Ketone | 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile | NaBH₄/CF₃COOH | 95% | - | [4] |
| Fischer Indole Synthesis | 4-cyanoaniline, 6-chlorohexanal | Diazotization followed by cyclization | - | - | [4] |
| Final Coupling | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, 5-(piperazin-1-yl)benzofuran-2-carboxamide | Et₃N/K₂CO₃ | 65% | 99% | [4] |
| Overall Yield (Novel Route) | 4-cyanoaniline, 5-bromo-2-hydroxybenzaldehyde | Multi-step synthesis | 24% | 99% | [4] |
| Overall Yield (Scale-up) | 1-tosyl-1H-indole-5-carbonitrile | Multi-step synthesis | 52.4% | 99.7% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile (Friedel-Crafts Acylation)
This protocol is adapted from a common industrial approach.[1]
Workflow Diagram:
Caption: Experimental Workflow for Friedel-Crafts Acylation.
Methodology:
-
Reaction Setup: Prepare a suspension of 5-cyanoindole (1.0 eq) in nitromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Acyl Chloride: Cool the suspension to 0-10 °C in an ice bath. Slowly add 4-chlorobutyryl chloride (1.15 eq) to the mixture while maintaining the temperature.[1]
-
Reaction: Stir the reaction mixture at 0-10 °C for 2-4 hours.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice water. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Synthesis of Vilazodone via Condensation
This protocol describes the final coupling step.[1]
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-5-cyanoindole (1.0 eq) and 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq) in dimethylformamide (DMF).[1]
-
Reaction: Heat the reaction mixture to 100 °C and stir overnight.[1]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude product.[1]
-
Purification: Filter the precipitate, wash with water, and dry. The crude vilazodone can be purified by recrystallization from a suitable solvent or by column chromatography to obtain the final product.[1]
Vilazodone's Mechanism of Action
While the focus of this document is on the synthesis, it is relevant for drug development professionals to understand the mechanism of action of the target molecule. Vilazodone exhibits a dual mechanism, acting as both a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1]
Caption: Vilazodone's Dual Mechanism of Action.
Conclusion
The synthesis of vilazodone using 1H-indole-5-carbonitrile as a precursor is a well-established and scalable process. The protocols provided offer a detailed guide for laboratory-scale synthesis. Researchers should adhere to standard laboratory safety practices and may need to optimize the described conditions to suit their specific experimental setup. The choice of synthetic route will depend on factors such as starting material availability, cost, and desired scale of production.
References
Step-by-step synthesis of 1-methyl-1H-indole-5-carbonitrile
An efficient two-step synthesis for 1-methyl-1H-indole-5-carbonitrile has been developed, commencing from 3-methyl-4-nitrobenzoic acid. The methodology involves the formation of an indole-5-carbonitrile scaffold followed by N-methylation. This synthetic protocol is particularly relevant for researchers in medicinal chemistry and drug development, providing a clear pathway to a key intermediate for various pharmacologically active compounds.
Application Notes
The synthesis of this compound is a crucial process for the development of various pharmaceutical agents. The indole nucleus is a prominent scaffold in numerous natural products and synthetic drugs. The addition of a methyl group at the N-1 position and a nitrile group at the C-5 position creates a versatile intermediate for further chemical modifications. This compound can be utilized in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic molecules. The presented protocol offers a reproducible and scalable method for obtaining this key building block in good yield and purity.
Experimental Protocols
Step 1: Synthesis of 1H-Indole-5-carbonitrile
This initial step focuses on the construction of the indole ring system with the essential nitrile functional group at the 5-position. The synthesis proceeds through a multi-step sequence starting from 3-methyl-4-nitrobenzoic acid.[1]
1.1: Preparation of 3-methyl-4-nitrobenzamide [1]
-
To a mixture of 3-methyl-4-nitrobenzoic acid (100 g) in Toluene (500 ml), add Dimethylformamide (1 ml).
-
Slowly add Thionyl chloride (92 ml/151 g) to the mixture at 25-30°C.
-
Heat the mixture to 85-90°C and stir for 15 hours.
-
Cool the reaction mixture to 25-30°C.
-
In a separate vessel, prepare a pre-cooled aqueous ammonia solution (500 ml) at 5-10°C.
-
Add the reaction mixture to the aqueous ammonia solution.
-
Allow the temperature to rise to 25-30°C and stir for 5 hours.
-
Filter the resulting solid and dry to obtain 3-methyl-4-nitrobenzamide.
1.2: Preparation of 3-methyl-4-nitrobenzonitrile [1]
-
To a mixture of 3-methyl-4-nitrobenzamide (100 g) in toluene (250 ml), add Thionyl chloride (100 ml/165 g) at 25-30°C.
-
Heat the mixture to 90-95°C and stir for 15 hours.
-
Distill off the solvent.
-
Add water (300 ml) and sodium carbonate (1.5 g) to the residue at 70-75°C and stir for 1 hour.
-
Cool the mixture to 25-30°C and stir for 2 hours.
-
Further cool to 10-15°C and stir for an additional 2 hours.
-
Filter the solid and dry to yield 3-methyl-4-nitrobenzonitrile.
1.3: Formation of 1H-Indole-5-carbonitrile
While the direct conversion from 3-methyl-4-nitrobenzonitrile to 1H-indole-5-carbonitrile is part of a larger process, the specific details for this cyclization step are not fully elaborated in the provided search results. However, it typically involves a reductive cyclization, for which various methods are known in organic chemistry.
Step 2: N-Methylation of 1H-Indole-5-carbonitrile
This step involves the introduction of a methyl group at the nitrogen atom of the indole ring. The following protocol is adapted from a general procedure for the N-methylation of indole.[2]
-
In a three-necked flask equipped with a stirrer, gas inlet, and dropping funnel, place liquid ammonia (400-500 ml) and a catalytic amount of ferric nitrate nonahydrate (0.1 g).
-
Add clean, metallic sodium (5.0 g, 0.22 gram atom) in small portions while stirring vigorously, maintaining a blue color.
-
Once the sodium has dissolved and the blue color has disappeared (indicating the formation of sodium amide), slowly add a solution of 1H-indole-5-carbonitrile (0.20 mole) in anhydrous ether (50 ml).
-
After 10 minutes, add a solution of methyl iodide (31.2 g, 0.22 mole) in an equal volume of anhydrous ether dropwise.
-
Continue stirring for an additional 15 minutes.
-
Allow the ammonia to evaporate under a well-ventilated hood.
-
Add water (100 ml) and ether (100 ml) to the residue.
-
Separate the ether layer and extract the aqueous phase with an additional portion of ether (20 ml).
-
Combine the ether extracts, wash with water (3 x 15 ml), and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation at atmospheric pressure.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield |
| 1.1 | 3-methyl-4-nitrobenzamide | 3-methyl-4-nitrobenzoic acid | Thionyl chloride, Toluene, DMF, Aqueous ammonia | 98 g |
| 1.2 | 3-methyl-4-nitrobenzonitrile | 3-methyl-4-nitrobenzamide | Thionyl chloride, Toluene, Sodium carbonate | Not Specified |
| 2 | This compound | 1H-indole-5-carbonitrile | Sodium, Methyl iodide, Liquid ammonia, Ether | 85-95% (based on indole)[2] |
Visualizations
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Characterization of 1-methyl-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-indole-5-carbonitrile is a heterocyclic aromatic compound of interest in medicinal chemistry and drug development due to the prevalence of the indole nucleus in a wide array of biologically active molecules. Accurate and comprehensive analytical characterization is crucial for ensuring the identity, purity, and quality of this compound for research and development purposes. These application notes provide detailed methodologies for the characterization of this compound using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.18 g/mol |
| CAS Number | 91634-11-6 |
| Appearance | White solid (predicted) |
| Melting Point | Not available |
Analytical Methods and Protocols
This section details the experimental protocols for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.
Quantitative Data Summary
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Assignment |
| 7.94 (s, 1H) | H-4 |
| 7.41 (d, J = 8.5 Hz, 1H) | H-7 |
| 7.39 (dd, J = 8.5, 1.5 Hz, 1H) | H-6 |
| 7.11 (d, J = 3.0 Hz, 1H) | H-2 |
| 6.55 (d, J = 3.0 Hz, 1H) | H-3 |
| 3.82 (s, 3H) | N-CH₃ |
Note: Assignments are based on typical chemical shifts for indole derivatives and may require 2D NMR for definitive confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of proton chemical shifts (e.g., 0-10 ppm).
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of carbon chemical shifts (e.g., 0-150 ppm).
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to determine the molecular weight and assess the purity of the compound. The electron ionization (EI) mass spectrum provides information about the molecular ion and fragmentation pattern.
Quantitative Data Summary
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 156 |
| Key Fragmentation Ions | m/z 130, 115, 89 |
Note: The fragmentation pattern of 1-methylindoles is characterized by the stability of the molecular ion. A key fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule from the pyrrole ring, leading to the formation of a quinolinium-like cation.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., Agilent 19091J-413: 30 m × 320 μm × 0.25 μm).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless injection).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum to confirm the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of this compound. A reversed-phase method is typically suitable for this type of compound.
Quantitative Data Summary
| Parameter | Expected Value |
| Retention Time (t_R_) | Dependent on specific method conditions |
| Purity (by area %) | ≥ 95% |
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain a small amount of acid, such as 0.1% trifluoroacetic acid (TFA), to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak area of the chromatogram to determine the purity of the compound as a percentage of the total peak area.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula.
Quantitative Data Summary
| Element | Theoretical % | Found % |
| Carbon (C) | 76.90 | 77.07 |
| Hydrogen (H) | 5.16 | 4.94 |
| Nitrogen (N) | 17.94 | 18.05 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.
-
Instrumentation: A CHN elemental analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
Data Analysis: The instrument software calculates the percentage of each element. Compare the experimental values with the theoretical percentages for C₁₀H₈N₂.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (from N-CH₃) |
| ~2220 | C≡N (nitrile) stretch |
| ~1600-1450 | Aromatic C=C ring stretching |
| ~1350 | C-N stretch |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound and a proposed mass spectrometry fragmentation pathway.
Application Notes and Protocols: Derivatization of the Cyano Group in 1-methyl-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the cyano group in 1-methyl-1H-indole-5-carbonitrile, a common intermediate in medicinal chemistry and materials science. The following sections describe three primary derivatization pathways: hydrolysis to a carboxylic acid, reduction to a primary amine, and [3+2] cycloaddition to a tetrazole.
Hydrolysis to 1-methyl-1H-indole-5-carboxylic acid
The hydrolysis of the nitrile functionality offers a direct route to the corresponding carboxylic acid, a versatile functional group for further synthetic transformations, such as amide bond formation. This conversion can be achieved under either acidic or alkaline conditions.[1][2]
Data Presentation: Comparison of Hydrolysis Conditions
| Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄ | Water/Co-solvent | Reflux | 4-24 h | Good to Excellent |
| Alkaline Hydrolysis | NaOH or KOH | Water/Alcohol | Reflux | 4-24 h | Good to Excellent |
Note: Yields are generalized from procedures for aromatic nitriles and may vary for this compound.
Experimental Protocols
Protocol 1.1: Acid-Catalyzed Hydrolysis
This protocol describes the conversion of this compound to 1-methyl-1H-indole-5-carboxylic acid using acidic conditions.[1][3]
Materials:
-
This compound
-
Dilute Hydrochloric Acid (e.g., 6 M) or Sulfuric Acid (e.g., 3 M)
-
Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add a suitable volume of dilute hydrochloric or sulfuric acid to the flask. The volume should be sufficient to ensure stirring.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration.
-
Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 1.2: Alkaline-Catalyzed Hydrolysis
This protocol outlines the hydrolysis of this compound under basic conditions.[1][4]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-20%)
-
Water/Ethanol or Methanol co-solvent
-
Dilute Hydrochloric Acid (for acidification)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol or methanol and aqueous NaOH or KOH solution.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with dilute hydrochloric acid, which will precipitate the carboxylic acid.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Alternatively, the acidified aqueous layer can be extracted with an organic solvent. The combined organic extracts are then washed, dried, and concentrated to yield the product.
Caption: Hydrolysis of the cyano group to a carboxylic acid.
Reduction to (1-methyl-1H-indol-5-yl)methanamine
The reduction of the nitrile group provides a primary amine, a key functional group in many biologically active molecules due to its basicity and nucleophilicity. Common methods for this transformation include the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Data Presentation: Comparison of Reduction Methods
| Method | Reducing Agent | Solvent | Temperature | Reaction Time | Typical Yield |
| Hydride Reduction | LiAlH₄ | Anhydrous THF or Ether | 0 °C to RT | 2-12 h | Good to Excellent |
| Catalytic Hydrogenation | H₂/Raney Nickel or Pd/C | Methanol or Ethanol | RT to 50 °C | 4-24 h | Good to Excellent |
Note: Yields are generalized and may vary for the specific substrate.
Experimental Protocols
Protocol 2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol details the reduction of the nitrile using the powerful reducing agent LiAlH₄.[5] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Water
-
15% aqueous Sodium Hydroxide
-
Anhydrous Sodium Sulfate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
Suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF in the flask and cool to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting granular precipitate for 15-30 minutes.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purification can be achieved by column chromatography or distillation under reduced pressure.
Protocol 2.2: Catalytic Hydrogenation with Raney Nickel
This method employs catalytic hydrogenation, which is often considered a milder and safer alternative to LiAlH₄ reduction.[6]
Materials:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Hydrogen gas source
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, place a solution of this compound in methanol or ethanol.
-
If desired, add a small amount of ammonia to the solution.
-
Carefully add the Raney Nickel catalyst to the vessel.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the catalyst through a pad of Celite, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
The product can be purified by standard methods if necessary.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols for the Scale-up Synthesis of 1-methyl-1H-indole-5-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the scale-up synthesis of 1-methyl-1H-indole-5-carbonitrile, a key intermediate in pharmaceutical research. The synthesis is presented as a two-step process: the preparation of the precursor 1H-indole-5-carbonitrile, followed by its N-methylation. The protocols are designed with scalability in mind, addressing key considerations for transitioning from laboratory to pilot or production scale. All quantitative data is summarized in tables for clarity, and experimental workflows are visualized using diagrams.
Introduction
Indole derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] The title compound, this compound, serves as a crucial building block for the synthesis of various therapeutic agents. The development of a robust and scalable synthetic route is essential for ensuring a consistent and economical supply for research and drug development.[1][4]
This protocol outlines a proposed two-step synthesis for the large-scale production of this compound. The first step involves the synthesis of 1H-indole-5-carbonitrile, which is then methylated in the second step.
Synthetic Strategy Overview
The overall synthetic pathway is a two-step process starting from 3-methyl-4-nitrobenzoic acid.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Step 1: Synthesis of 1H-indole-5-carbonitrile
This procedure is adapted from a public technical disclosure for the preparation of 1H-indole-5-carbonitrile.[5] It involves a multi-step process starting from 3-methyl-4-nitrobenzoic acid. The key transformations are presented below.
3.1.1. Reaction Scheme
References
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert! [eurekalert.org]
- 5. tdcommons.org [tdcommons.org]
Application Notes: The Use of 1-methyl-1H-indole-5-carbonitrile in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds in drug discovery. It begins with the screening of low molecular weight compounds (fragments) that typically exhibit weak binding to a biological target.[1][2][3] These initial hits are then optimized and grown into more potent, drug-like molecules.[2][4] The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently explored in FBDD campaigns.[5] This document provides detailed application notes and protocols for the use of 1-methyl-1H-indole-5-carbonitrile , a representative indole-based fragment, in a hypothetical FBDD workflow targeting a protein kinase.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂ | [6][7] |
| Molecular Weight | 156.18 g/mol | [8] |
| CAS Number | 91634-11-6 | [7][9] |
| Appearance | Solid |
Experimental Workflows and Protocols
A typical FBDD cascade involves primary screening to identify binders, secondary validation to confirm hits and characterize binding, and structural biology studies to elucidate the binding mode.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)
Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening of fragment libraries.[10] It measures the change in the thermal denaturation temperature (Tₘ) of a target protein upon ligand binding.
Materials:
-
Target protein (e.g., a protein kinase) at a stock concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
This compound stock solution (100 mM in DMSO).
-
96-well PCR plates.
-
Real-time PCR instrument capable of fluorescence detection.
Methodology:
-
Prepare a master mix containing the target protein and SYPRO Orange dye. For a 96-well plate, mix 200 µL of 1 mg/mL protein solution with 2 µL of 5000x SYPRO Orange.
-
Aliquot 19.8 µL of the master mix into each well of the 96-well plate.
-
Add 0.2 µL of the 100 mM fragment stock solution to the appropriate wells to achieve a final fragment concentration of 1 mM. Include DMSO-only wells as a negative control.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
Analyze the data by plotting fluorescence versus temperature. The Tₘ is the midpoint of the unfolding transition. A significant positive shift in Tₘ (ΔTₘ) indicates fragment binding.
Hypothetical Data for this compound:
| Compound | Final Concentration | ΔTₘ (°C) | Hit Classification |
| DMSO (Control) | 1% | 0 | - |
| This compound | 1 mM | +2.5 | Hit |
| Fragment X (Negative) | 1 mM | +0.2 | Non-hit |
| Staurosporine (Positive Control) | 10 µM | +8.0 | Hit |
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a biophysical technique used to measure the binding kinetics and affinity of interactions in real-time.[3][11] It is a valuable tool for validating hits from primary screens and quantifying their binding affinity (Kᴅ).
Materials:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Target protein.
-
Running buffer (e.g., HBS-EP+).
-
This compound serial dilutions in running buffer.
Methodology:
-
Protein Immobilization: Immobilize the target protein onto the CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., from 100 µM to 0.78 µM).
-
Inject the fragment solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.
-
Fit the steady-state responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).
-
Hypothetical SPR Data for this compound:
| Analyte Concentration (µM) | Steady-State Response (RU) |
| 100 | 25.2 |
| 50 | 18.5 |
| 25 | 11.3 |
| 12.5 | 6.1 |
| 6.25 | 3.2 |
| Calculated Kᴅ (µM) | 45 |
Protocol 3: Structural Elucidation via X-ray Crystallography
Determining the crystal structure of a target protein in complex with a fragment hit is crucial for the structure-based design phase of FBDD.[1]
Methodology:
-
Crystallization:
-
Screen for crystallization conditions of the apo-protein using commercially available screens.
-
Optimize the hit conditions to obtain diffraction-quality crystals.
-
-
Fragment Soaking:
-
Prepare a solution of this compound (e.g., 10 mM) in the crystallization mother liquor.
-
Transfer the apo-protein crystals into this solution and allow them to soak for a defined period (e.g., 1-24 hours).
-
-
Data Collection and Structure Determination:
-
Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Build the fragment into the observed electron density map and refine the structure.
-
Hypothetical Signaling Pathway and Target Interaction
In this example, we hypothesize that this compound targets the ATP-binding pocket of a protein kinase involved in a cancer-related signaling pathway.
The crystal structure would reveal that the indole core of this compound occupies the adenine region of the ATP pocket, with the nitrile group potentially forming a hydrogen bond with the kinase hinge region. This structural information is invaluable for guiding the next steps of fragment evolution, such as growing the fragment to occupy adjacent pockets and increase potency.[4]
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. Fragment-Based Drug Discovery: Key Advances and Applications | Technology Networks [technologynetworks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H8N2 | CID 11412513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aobchem.com [aobchem.com]
- 8. 1-Methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2307681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 91634-11-6 [chemicalbook.com]
- 10. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
Protocol for monitoring the reaction progress of 1-methyl-1H-indole-5-carbonitrile synthesis
Application Note: Monitoring the Synthesis of 1-methyl-1H-indole-5-carbonitrile
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The efficient production of this molecule requires precise monitoring of the N-methylation reaction of 1H-indole-5-carbonitrile to ensure optimal reaction time, maximize yield, and minimize the formation of impurities. This application note provides a detailed protocol for monitoring the reaction progress using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are crucial for qualitative and quantitative analysis throughout the drug development process.[1][2]
Reaction Scheme
The synthesis of this compound typically involves the N-methylation of 1H-indole-5-carbonitrile using a methylating agent such as dimethyl carbonate or methyl iodide in the presence of a base.[3][4]
Illustrative Reaction: 1H-indole-5-carbonitrile + Methylating Agent (e.g., Dimethyl Carbonate) + Base (e.g., K₂CO₃) → this compound
Analytical Methods for Reaction Monitoring
A combination of chromatographic techniques is recommended for comprehensive reaction monitoring.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method for tracking the consumption of the starting material and the formation of the product.[2][5] It is particularly useful for providing a quick snapshot of the reaction's progress at the bench.
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for separating and quantifying the starting material, product, and any potential byproducts with high resolution and sensitivity.[1][2] RP-HPLC is commonly used for the analysis of substituted indoles.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique for identifying the product and any volatile impurities by their mass-to-charge ratio, confirming the molecular weight of the synthesized compound.[6][7]
Experimental Workflow
The following diagram illustrates the general workflow for monitoring the synthesis of this compound.
Caption: Workflow for monitoring the synthesis of this compound.
Detailed Experimental Protocols
1. Thin-Layer Chromatography (TLC) Protocol
-
Objective: To qualitatively monitor the disappearance of the starting material (1H-indole-5-carbonitrile) and the appearance of the product (this compound).
-
Materials:
-
TLC plates: Silica gel 60 F254.[2]
-
Mobile Phase (Eluent): A mixture of ethyl acetate and heptane (e.g., 30:70 v/v) can be a good starting point; the polarity should be optimized based on the specific reaction conditions.[3]
-
Visualization: UV lamp (254 nm) and a suitable staining reagent (e.g., Ehrlich's reagent for indoles).[2]
-
-
Procedure:
-
At designated time points (e.g., t=0, 1h, 2h, and upon expected completion), withdraw a small aliquot (a few drops) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).
-
Spot the diluted aliquot, along with co-spots of the starting material and a pure product standard (if available), onto the TLC plate.
-
Develop the TLC plate in a chamber saturated with the mobile phase.
-
After the solvent front has reached a sufficient height, remove the plate and dry it.
-
Visualize the spots under a UV lamp. Indole compounds will typically appear as dark spots.[2]
-
If necessary, stain the plate with Ehrlich's reagent, which produces a blue to violet color with indoles.[2]
-
Compare the spots in the reaction mixture lane to the starting material and product standards to assess the progress of the reaction. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate reaction progression.
-
2. High-Performance Liquid Chromatography (HPLC) Protocol
-
Objective: To quantitatively determine the percentage conversion of the starting material to the product and to assess the purity of the reaction mixture.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.[1]
-
Materials:
-
Column: A reversed-phase C18 column is commonly used for indole analysis.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol is often effective.[1][8] A typical gradient might start with a higher aqueous composition and ramp up to a higher organic composition.
-
Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of a suitable solvent (e.g., acetonitrile or methanol) and filter through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject a standard solution of the starting material (1H-indole-5-carbonitrile) to determine its retention time.
-
Inject a standard solution of the purified product (this compound), if available, to determine its retention time.
-
Inject the prepared samples from the reaction mixture at different time points.
-
Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm or 280 nm).
-
Integrate the peak areas of the starting material and the product.
-
Calculate the percentage conversion and purity based on the peak areas.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Objective: To confirm the identity of the synthesized this compound by its mass spectrum and to identify any volatile byproducts.
-
Instrumentation: A standard GC-MS system.
-
Sample Preparation:
-
Take an aliquot from the final reaction mixture.
-
Perform a work-up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Dissolve the residue in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) for injection.
-
-
GC-MS Conditions (General Guidance):
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of components.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Energy: 70 eV.[2]
-
-
Procedure:
-
Inject the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Compare the obtained mass spectrum of the major product peak with the expected mass spectrum of this compound (Molecular Weight: 156.18 g/mol ).
-
Data Presentation
Quantitative data obtained from HPLC analysis should be summarized in a table for clear comparison of reaction progress over time.
Table 1: HPLC Monitoring of this compound Synthesis
| Time (hours) | Peak Area of 1H-indole-5-carbonitrile (Starting Material) | Peak Area of this compound (Product) | % Conversion | % Purity of Product |
| 0 | 1,250,000 | 0 | 0% | N/A |
| 1 | 875,000 | 370,000 | 29.6% | 98.5% |
| 2 | 450,000 | 795,000 | 63.6% | 98.8% |
| 3 | 120,000 | 1,120,000 | 89.6% | 99.1% |
| 4 | < 10,000 | 1,235,000 | >99% | 99.2% |
% Conversion is calculated as [Product Peak Area / (Starting Material Peak Area + Product Peak Area)] x 100. % Purity of Product is calculated as [Product Peak Area / Total Peak Area of all components] x 100.
Conclusion
The combined use of TLC, HPLC, and GC-MS provides a robust and reliable protocol for monitoring the synthesis of this compound. TLC offers a quick qualitative assessment of the reaction progress, while HPLC provides accurate quantitative data on conversion and purity. GC-MS serves as a powerful tool for structural confirmation of the final product. This multi-faceted approach ensures the efficient and controlled synthesis of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. bioengineer.org [bioengineer.org]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-1H-indole-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-methyl-1H-indole-5-carbonitrile, a key intermediate for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the N-methylation of 1H-indole-5-carbonitrile.
Problem 1: Low or No Product Formation
Possible Causes and Solutions
-
Incomplete Deprotonation of Indole Nitrogen: The acidity of the N-H bond in indole is crucial for its deprotonation prior to methylation. The presence of an electron-withdrawing nitrile group at the 5-position increases the acidity, making deprotonation easier. However, an insufficiently strong base or inadequate reaction conditions can still lead to incomplete deprotonation.
-
Solution:
-
Choice of Base: Stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K2CO3) for achieving complete deprotonation.
-
Reaction Time and Temperature: Allow sufficient time for the deprotonation to complete before adding the methylating agent. This is often indicated by the cessation of hydrogen gas evolution when using NaH. Gentle warming may be necessary, but consult specific protocols.
-
-
-
Inactive Methylating Agent: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded.
-
Solution: Use a fresh bottle of the methylating agent or purify it before use.
-
-
Low Reaction Temperature: The reaction temperature may be too low for the methylation to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious, as higher temperatures can also lead to side reactions.
-
Problem 2: Presence of Unreacted Starting Material (1H-indole-5-carbonitrile)
Possible Causes and Solutions
-
Insufficient Amount of Base or Methylating Agent: An inadequate stoichiometric amount of the base or methylating agent will result in an incomplete reaction.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of both the base and the methylating agent to drive the reaction to completion.
-
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and continue the reaction until the starting material is consumed.
-
Problem 3: Formation of Impurities and Side Products
Possible Causes and Solutions
-
C-Methylation: While N-methylation is generally favored, methylation at other positions of the indole ring can occur, especially with highly reactive methylating agents or under harsh conditions.
-
Solution:
-
Milder Methylating Agents: Consider using dimethyl carbonate (DMC) as a greener and often more selective methylating agent compared to methyl iodide or dimethyl sulfate.[1][2]
-
Control of Reaction Conditions: Maintain a controlled temperature and avoid prolonged reaction times at elevated temperatures.
-
-
-
Reaction with the Nitrile Group: Although generally stable, under certain conditions, the nitrile group could potentially undergo side reactions.
-
Solution: Employ milder reaction conditions and ensure the absence of water or other nucleophiles that could react with the nitrile.
-
-
Degradation of Product: The product, this compound, might be sensitive to the reaction or work-up conditions.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use appropriate work-up procedures, such as quenching the reaction at a low temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method is the N-methylation of 1H-indole-5-carbonitrile. This typically involves deprotonation of the indole nitrogen with a suitable base, followed by the addition of a methylating agent.
Q2: Which base is best for the deprotonation of 1H-indole-5-carbonitrile?
A2: Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a very effective and commonly used base for this transformation.[3] Potassium carbonate (K2CO3) can also be used, often in a polar aprotic solvent like DMF, and may be preferred for safety reasons, although it might require more forcing conditions.[1][2]
Q3: What are the recommended methylating agents?
A3: Methyl iodide (CH3I) is a highly reactive and effective methylating agent. Dimethyl sulfate ((CH3)2SO4) is another common choice. For a greener and potentially more selective reaction, dimethyl carbonate (DMC) is an excellent alternative.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the progress of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q5: What is a typical purification procedure for this compound?
A5: After an aqueous work-up to remove the base and any water-soluble byproducts, the crude product is often purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Recrystallization from a suitable solvent system can also be employed for further purification.
Experimental Protocols
General Protocol for N-methylation using Sodium Hydride and Methyl Iodide
-
To a solution of 1H-indole-5-carbonitrile (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Common N-Methylation Conditions for Indoles
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Methyl Iodide | NaH | DMF/THF | 0 to RT | >90 | [3] |
| Dimethyl Sulfate | K2CO3 | Acetone | Reflux | 85-95 | General Knowledge |
| Dimethyl Carbonate | K2CO3 | DMF | ~130 | >95 | [1][2] |
Visualizations
Caption: General workflow for the N-methylation of 1H-indole-5-carbonitrile.
Caption: Decision tree for troubleshooting common synthesis problems.
References
Technical Support Center: Synthesis of 1-methyl-1H-indole-5-carbonitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 1-methyl-1H-indole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main retrosynthetic approaches. The choice depends on the availability of starting materials and the specific challenges encountered in your lab.
-
Route A: N-methylation of commercially available 5-cyanoindole. This is often the most direct route.
-
Route B: Cyanation of 1-methyl-5-bromoindole. This route is common if starting from a 5-bromoindole precursor, which is a versatile building block.
Q2: What are the most critical steps affecting the overall yield?
A2: The two most critical transformations are the N-methylation of the indole ring and the introduction of the nitrile group at the C5 position. Inefficient N-methylation can lead to side products and low conversion. Similarly, the cyanation reaction can be sensitive to catalyst, ligand, and reaction conditions, significantly impacting yield.
Q3: What safety precautions are necessary when handling cyanide reagents?
A3: All cyanation reactions must be performed in a well-ventilated fume hood. Cyanide salts like Copper(I) Cyanide (CuCN) and Zinc Cyanide (Zn(CN)₂) are highly toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Prepare a quenching solution (e.g., aqueous sodium hypochlorite or a ferrous sulfate solution) to neutralize any residual cyanide in the glassware and waste.
Troubleshooting Guides
Issue 1: Low Yield during N-Methylation of the Indole Ring
Q: My N-methylation reaction of 5-cyanoindole (or 5-bromoindole) has a low yield. How can I improve it?
A: Low yields in N-methylation are common and can be addressed by systematically optimizing the base, methylating agent, and solvent.
-
Base Selection: The indole N-H is weakly acidic, requiring a sufficiently strong base for deprotonation. However, overly strong bases or harsh conditions can lead to side reactions.
-
Strong Bases (NaH, KOH): Often used, but can sometimes lead to over-alkylation or side reactions if not carefully controlled. Using KOH in DMSO is a practical method for deprotonation[1].
-
Mild Bases (Cs₂CO₃): Cesium carbonate is an effective and milder base that can improve yields, particularly for sensitive substrates[2].
-
-
Methylating Agent: The choice of methylating agent is critical. Highly reactive agents can cause over-methylation to form quaternary ammonium salts[3].
-
High Reactivity (Methyl Iodide, Dimethyl Sulfate): These are common but are toxic and can lead to multiple methylations[2][4][5]. Careful control of stoichiometry is essential.
-
Moderate Reactivity (Dimethyl Carbonate): A greener and less toxic alternative that often provides better selectivity for mono-methylation.
-
Solid Methylating Agents (Phenyl Trimethylammonium Iodide): Can offer high monoselectivity under mildly basic conditions[2].
-
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the indole and the base.
-
Polar Aprotic Solvents (DMF, DMSO): These are most common and facilitate the Sₙ2 reaction. DMSO is particularly effective when used with KOH[1].
-
Issue 2: Side Reactions and Impurities in N-Methylation
Q: I am observing the formation of a quaternary salt and other impurities during N-methylation. How can this be prevented?
A: The formation of a quaternary ammonium salt occurs when a second methylation happens on a pyridine-like nitrogen, which can be an issue with azaindole substrates[3]. For standard indoles, over-methylation at the indole nitrogen is less common but possible with highly reactive agents.
-
Use Milder Reagents: Switch from methyl iodide or dimethyl sulfate to a less reactive agent like dimethyl carbonate or a specialized reagent like phenyl trimethylammonium hydroxide[3].
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent.
-
Lower the Temperature: Running the reaction at room temperature or slightly below can increase selectivity and reduce side reactions.
Issue 3: Poor Conversion in Palladium-Catalyzed Cyanation
Q: My palladium-catalyzed cyanation of 1-methyl-5-bromoindole is inefficient. What are the key parameters to check?
A: Palladium-catalyzed cyanation is a powerful but sensitive reaction. Failure can often be traced to the catalyst system, reagents, or conditions.
-
Cyanide Source:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial. For challenging substrates, using pre-formed palladium G3 precatalysts with advanced ligands like XPhos or tBuXPhos can significantly improve yields[8][9].
-
Solvent and Temperature: Anhydrous polar aprotic solvents like DMF or NMP are typically used[6]. The reaction often requires heating, with temperatures ranging from 80°C to 120°C[6][7].
-
Exclusion of Air and Moisture: These reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
Issue 4: Difficulty in Product Purification
Q: How can I effectively purify the final product and remove residual palladium or copper catalyst?
A:
-
Catalyst Removal: After the reaction, residual metal catalysts can often be removed by filtering the crude reaction mixture through a pad of Celite or silica gel, eluting with the workup solvent (e.g., ethyl acetate)[10].
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. A typical eluent system is a gradient of ethyl acetate in hexane.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to achieve high purity[6][10].
Comparative Data
Table 1: Comparison of Conditions for N-Methylation of Indoles
| Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Methyl Iodide | NaH / KOH | DMF / DMSO | RT - 60 | Variable | Common but can lead to over-methylation[3]. |
| Methyl Iodide | NaNH₂ | Liquid NH₃ / Ether | - | 85-95 | High yield reported for indole itself[11]. |
| Phenyl Trimethylammonium Iodide | Cs₂CO₃ | Toluene | 120 | 85 | Provides excellent mono-selectivity[2]. |
| Dimethyl Carbonate | Various | Various | - | Good | A greener, safer alternative. |
Table 2: Comparison of Conditions for Cyanation of 5-Bromoindole
| Cyanide Source | Catalyst / Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuCN | None | NMP | 85 | 18-25 | Good |
| Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 80-100 | 12-24 | Moderate-Good |
| K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ / CM-phos | Acetonitrile/Water | 70-80 | 12-24 | Good |
Yields are generalized from typical procedures; actual results may vary.[6]
Detailed Experimental Protocols
Protocol 1: N-Methylation of 5-Cyanoindole using Methyl Iodide and KOH
This protocol is adapted from general procedures for indole N-methylation.
-
Preparation: To a dry round-bottom flask under an inert argon atmosphere, add 5-cyanoindole (1.0 eq).
-
Solvent and Base: Add anhydrous DMSO to dissolve the starting material, followed by the portion-wise addition of powdered potassium hydroxide (KOH, 1.5 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.
-
Methylation: Cool the mixture to 0°C using an ice bath. Add methyl iodide (1.1 eq) dropwise via syringe, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by pouring it into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield this compound.
Protocol 2: Palladium-Catalyzed Cyanation of 1-Methyl-5-bromoindole
This protocol is a representative procedure based on palladium-catalyzed cyanation of aryl bromides using zinc cyanide[6].
-
Preparation: To a dry Schlenk tube under an inert argon atmosphere, add 1-methyl-5-bromoindole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent: Add anhydrous dimethylformamide (DMF) via syringe.
-
Reaction: Heat the mixture to 90-100°C and stir vigorously. Monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and then brine to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to obtain this compound.
Visualized Workflows and Logic
References
- 1. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 10. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: N-Methylation of Indole-5-carbonitrile
Welcome to the technical support center for the N-methylation of indole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents for the N-methylation of indole-5-carbonitrile?
Several methylating agents can be employed for the N-methylation of indole-5-carbonitrile. Traditional reagents include methyl iodide and dimethyl sulfate, which are highly reactive but also toxic.[1] Safer and more environmentally friendly alternatives like dimethyl carbonate (DMC) and phenyl trimethylammonium iodide (PhMe₃NI) have gained popularity.[1][2][3]
Q2: What are the potential side reactions during the N-methylation of indole-5-carbonitrile?
The primary side reactions of concern include:
-
C-methylation: Methylation at other positions of the indole ring, particularly C3 if unsubstituted.
-
Bis-methylation: A second methylation on the nitrogen atom of the indole, leading to the formation of a quaternary ammonium salt.[4]
-
Reaction with the nitrile group: While generally stable, harsh reaction conditions could potentially lead to hydrolysis or other transformations of the nitrile functionality.
-
O-methylation: If other functional groups like hydroxyls are present on the indole scaffold, they may also undergo methylation.[2]
Q3: How can I minimize side reactions?
Minimizing side reactions often involves careful selection of reagents and optimization of reaction conditions:
-
Choice of Methylating Agent: Using milder and more selective methylating agents like DMC or PhMe₃NI can reduce the likelihood of overmethylation and other side reactions.[2][3]
-
Base Selection: The choice of base is crucial. Strong bases like NaH can lead to higher reactivity and potentially more side products. Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[4][5]
-
Reaction Temperature and Time: Controlling the temperature and reaction time can help prevent the formation of undesired byproducts. It is advisable to monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the starting material is consumed.[5]
Q4: I am observing poor yield. What are the possible causes and solutions?
Poor yields can stem from several factors:
-
Incomplete deprotonation: The indole nitrogen needs to be deprotonated to become nucleophilic. Ensure the base is strong enough and used in a sufficient amount.
-
Low reactivity of the methylating agent: If using a less reactive agent like DMC, higher temperatures and longer reaction times might be necessary.[5]
-
Suboptimal solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or DMSO are commonly used.[1][6]
-
Work-up and purification issues: The desired product might be lost during the extraction or purification steps. Review your work-up procedure to ensure it is suitable for your product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low to no conversion of starting material | Ineffective deprotonation of the indole nitrogen. | Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the amount of base. Ensure the base is of good quality and handled under anhydrous conditions if necessary. |
| Low reactivity of the methylating agent. | Increase the reaction temperature or switch to a more reactive methylating agent (e.g., methyl iodide).[1] | |
| Inappropriate solvent. | Switch to a more suitable solvent like DMF or DMSO to improve solubility and reaction rates.[1][6] | |
| Formation of multiple products (by TLC/HPLC) | C-methylation or bis-methylation. | Use a milder methylating agent (e.g., DMC or PhMe₃NI).[2][3] Optimize the stoichiometry of the methylating agent to avoid excess. |
| Reaction with other functional groups. | Protect other reactive functional groups on the indole ring before methylation. | |
| Product degradation | Harsh reaction conditions. | Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating. |
| Incompatible work-up procedure. | Use a milder work-up procedure, for example, avoiding strong acids or bases if your product is sensitive. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the N-methylation of indole derivatives, providing a comparative overview of different methods.
Table 1: N-Methylation of Indole Derivatives with Phenyl Trimethylammonium Iodide (PhMe₃NI) [2][4]
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Indole | Cs₂CO₃ | Toluene | 120 | 16-24 | 99 |
| 5-Bromoindole | Cs₂CO₃ | Toluene | 120 | 16-24 | 98 |
| 5-Cyanoindole | Cs₂CO₃ | Toluene | 120 | 16-24 | 95 |
| 6-Nitroindole | Cs₂CO₃ | Toluene | 120 | 16-24 | 92 |
Table 2: N-Methylation of Indole Derivatives with Dimethyl Carbonate (DMC) [1][5][7]
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Indole | K₂CO₃ | DMF | ~130 (reflux) | 9 | 96.5 |
| 5-Bromoindole | K₂CO₃ | DMF | ~130 (reflux) | 3.5 | 95 |
| 6-Nitroindole | K₂CO₃ | DMF | ~130 (reflux) | 2 | 97 |
| Indole-3-carbonitrile | K₂CO₃ | DMF | ~130 (reflux) | 3.5 | 97 |
Experimental Protocols
Protocol 1: N-Methylation of Indole-5-carbonitrile using Phenyl Trimethylammonium Iodide (PhMe₃NI)[2][3]
-
To an 8 mL glass vial equipped with a magnetic stirring bar, add indole-5-carbonitrile (1 equiv), cesium carbonate (Cs₂CO₃, 2 equiv), and phenyl trimethylammonium iodide (PhMe₃NI, 2.5 equiv).
-
Seal the vial with a septum screw cap.
-
Evacuate the vial and backfill with argon three times.
-
Add toluene (to achieve a concentration of 0.23 M) via syringe.
-
Replace the septum screw cap with a closed screw cap.
-
Heat the reaction mixture to 120 °C in a heating block for 16-24 hours.
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After cooling to room temperature, add 2 N HCl until gas evolution ceases.
-
Extract the product with ethyl acetate (3 x 15 mL).
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Wash the combined organic layers with 2 N HCl and then with brine.
-
Dry the organic phase over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Methylation of Indole-5-carbonitrile using Dimethyl Carbonate (DMC)[1][7]
-
In a round-bottom flask, combine indole-5-carbonitrile (1 equiv), potassium carbonate (K₂CO₃, 0.5-1 equiv), and dimethylformamide (DMF).
-
Add dimethyl carbonate (DMC, 2-3 equiv) to the mixture.
-
Heat the reaction mixture to reflux (approximately 130 °C).
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 3-4 hours).
-
Cool the reaction mixture to approximately 3 °C in an ice bath.
-
Slowly add ice-cold water to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with water and then hexane.
-
Dry the product under vacuum.
Visualizations
Caption: General experimental workflow for the N-methylation of indole-5-carbonitrile.
Caption: Troubleshooting logic for side reactions in N-methylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-methyl-1H-indole-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 1-methyl-1H-indole-5-carbonitrile. The following information addresses common issues encountered during the purification of this compound from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic method used. A common route to this compound is the N-methylation of 1H-indole-5-carbonitrile. In this case, likely impurities include:
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Unreacted Starting Material: 1H-indole-5-carbonitrile.
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Reagents: Residual methylating agents (e.g., methyl iodide) and the base used (e.g., sodium hydride, potassium carbonate).
-
Solvents: Reaction and workup solvents such as dimethylformamide (DMF), ethyl acetate, or dichloromethane.
-
Side-Products: Small amounts of C-methylated isomers or other byproducts from the indole synthesis.
-
Degradation Products: Indole derivatives can be sensitive to strong acids, air, and light, leading to the formation of colored, often polar, impurities.[1][2]
Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
A2: Discoloration is a common issue when working with indole derivatives and is often due to air oxidation, which can be accelerated by light and heat.[2] To remove colored impurities, you can treat a solution of your compound with activated charcoal during recrystallization. The colored molecules adsorb to the charcoal, which is then removed by hot filtration. It is advisable to store the purified compound in a cool, dark place, and for long-term storage, under an inert atmosphere.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the purification. Most indole derivatives are UV-active and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[3] For compounds that are not UV-active or for better visualization, you can use staining reagents. A highly specific stain for indoles is Ehrlich's reagent (p-dimethylaminobenzaldehyde), which typically produces blue or purple spots.[3] Other general stains like potassium permanganate or an iodine chamber can also be used.[3]
Troubleshooting Guides
Column Chromatography
Issue: My compound is streaking or degrading on the silica gel column.
-
Possible Cause: The silica gel is acidic and can cause decomposition of acid-sensitive indole derivatives.
-
Solution: Deactivate the silica gel by adding a small amount of triethylamine (0.5-1%) to your eluent.[1] This will neutralize the acidic sites on the silica. Alternatively, you can use a less acidic stationary phase like neutral or basic alumina.[1]
Issue: Poor separation of my product from a close-running impurity.
-
Possible Cause: The solvent system does not have the right selectivity for the compounds you are trying to separate.
-
Solution:
-
Optimize the Solvent System: If you are using a standard hexane/ethyl acetate system, try switching to a different solvent mixture with different properties, such as dichloromethane/methanol or toluene/acetone.[1]
-
Use a Shallow Gradient: A very slow and shallow increase in the polar solvent during gradient elution can improve the resolution of closely eluting spots.[1]
-
High-Performance Flash Chromatography: Automated flash chromatography systems with high-resolution columns can provide significantly better separation than traditional gravity columns.[1]
-
Recrystallization
Issue: My compound will not crystallize from the solution.
-
Possible Causes: The solution may not be sufficiently saturated, or the presence of impurities is inhibiting crystal formation.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a "seed" crystal of the pure compound can also initiate crystallization.[2]
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can sometimes lead to the formation of an oil instead of crystals.[2]
-
Change Solvent System: The chosen solvent may be too good at dissolving your compound. A suitable recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] You may need to screen different solvents or use a two-solvent system (one in which the compound is soluble and one in which it is not).[2]
-
Issue: I am getting a low yield after recrystallization.
-
Possible Cause: Too much solvent was used, or the compound is still significantly soluble in the cold solvent.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover more product by concentrating the remaining solution (the mother liquor) and cooling it again to obtain a second crop of crystals.
-
Quantitative Data Summary
The following table summarizes typical results that can be expected from different purification methods for indole derivatives. The actual values for this compound may vary depending on the specific impurities present in the crude mixture.
| Purification Method | Typical Purity Achieved | Typical Recovery | Notes |
| Column Chromatography | >95% | 70-90% | Purity and recovery are highly dependent on the separation from impurities. |
| Recrystallization | >99% | 50-80% | Most effective for crude material that is already >85-90% pure.[1] |
| Combined Approach | >99.5% | 40-70% | Column chromatography followed by recrystallization often yields the highest purity material. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for many indole derivatives is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting the column with the starting solvent mixture. If gradient elution is required, gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[1] Common solvent systems for indole derivatives include ethanol/water and dichloromethane/hexane.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Diagrams
Caption: Decision workflow for the purification of this compound.
References
Optimizing reaction conditions for 1-methyl-1H-indole-5-carbonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-methyl-1H-indole-5-carbonitrile, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the N-methylation of 1H-indole-5-carbonitrile. This typically involves deprotonation of the indole nitrogen with a suitable base, followed by reaction with a methylating agent.
Q2: Why is my yield of this compound consistently low?
Low yields can arise from several factors, including incomplete deprotonation of the starting material, competing C-3 methylation, suboptimal reaction temperature, or impure reagents. A systematic troubleshooting approach is recommended to identify and resolve the root cause.[1]
Q3: I am observing a significant amount of a side product in my reaction. What could it be?
A common side product is the C-3 methylated isomer, 3-methyl-1H-indole-5-carbonitrile. The C-3 position of the indole ring is also nucleophilic and can compete with the nitrogen for the methylating agent, particularly under neutral or weakly basic conditions.[1]
Q4: How can I improve the N-selectivity of the methylation reaction?
To favor N-methylation over C-3 methylation, it is crucial to ensure complete deprotonation of the indole nitrogen. This is typically achieved by using a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting indolide anion is a much stronger nucleophile at the nitrogen position.[1]
Q5: What are some alternative, less toxic methylating agents I can use instead of methyl iodide?
Dimethyl carbonate (DMC) and phenyl trimethylammonium iodide are effective and less toxic alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate.[2][3] DMC often requires higher reaction temperatures but can provide high yields of the N-methylated product.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base. | 1. Use fresh, high-purity sodium hydride. Ensure it is properly handled under an inert atmosphere. Increase the molar equivalent of the base (e.g., to 1.1-1.5 equivalents). |
| 2. Low reaction temperature. | 2. While the addition of reagents may be done at 0°C to control the initial reaction, ensure the reaction is allowed to proceed at an appropriate temperature (e.g., room temperature or slightly elevated) to ensure completion. | |
| 3. Poor quality of starting material or solvent. | 3. Use pure 1H-indole-5-carbonitrile. Ensure the solvent (e.g., DMF) is anhydrous. | |
| Formation of C-3 Methylated Side Product | 1. Incomplete deprotonation of the indole nitrogen. | 1. Increase the amount of strong base (e.g., NaH) to ensure complete formation of the indolide anion before adding the methylating agent.[1] |
| 2. Reaction conditions favoring kinetic control. | 2. Allow sufficient time for the deprotonation step to complete before adding the methylating agent. Running the reaction at a slightly elevated temperature might favor the thermodynamically more stable N-methylated product.[1] | |
| Reaction Does Not Go to Completion (Starting Material Remains) | 1. Insufficient amount of methylating agent. | 1. Use a slight excess of the methylating agent (e.g., 1.0 - 1.2 equivalents). |
| 2. Short reaction time. | 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time. | |
| Difficulty in Product Isolation and Purification | 1. Formation of emulsions during workup. | 1. Add brine to the aqueous layer to break up emulsions. |
| 2. Co-elution of product and impurities during column chromatography. | 2. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
Experimental Protocols
Protocol 1: N-methylation using Sodium Hydride and Methyl Iodide
This protocol is a standard and effective method for the N-methylation of 1H-indole-5-carbonitrile.
Materials:
-
1H-indole-5-carbonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1H-indole-5-carbonitrile (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30-60 minutes. The evolution of hydrogen gas should be observed.
-
Cool the reaction mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: N-methylation using Dimethyl Carbonate (DMC)
This protocol offers a less toxic alternative for the methylation step.[2]
Materials:
-
1H-indole-5-carbonitrile
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Water
-
tert-Butyl methyl ether (TBME)
Procedure:
-
In a round-bottom flask, combine 1H-indole-5-carbonitrile (1.0 eq), potassium carbonate (1.5 eq), and DMF.
-
Add dimethyl carbonate (3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 130°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add water to precipitate the product or to prepare for extraction.
-
Extract the mixture with TBME.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
The following table summarizes typical reaction conditions and reported yields for the N-methylation of indoles. Note that yields can vary depending on the specific substrate and reaction scale.
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Methyl Iodide | NaH | DMF | 0 to RT | High | [1] |
| Dimethyl Carbonate | K₂CO₃ | DMF | ~130 | 85-97 | [2] |
| Phenyl Trimethylammonium Iodide | Cs₂CO₃ | Toluene | 120 | High | [3] |
Visualized Workflows and Logic
Experimental Workflow for N-Methylation
Caption: General experimental workflow for the N-methylation of 1H-indole-5-carbonitrile.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: 1-methyl-1H-indole-5-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 1-methyl-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction is resulting in a low yield of the desired N-methylated product. What are the potential causes and how can I improve the yield?
A1: Low yields can stem from several factors. Incomplete deprotonation of the indole nitrogen, suboptimal reaction temperature, or the use of inappropriate reagents can all contribute to reduced product formation. To improve your yield, consider the following:
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Choice of Base and Solvent: A strong base such as sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is highly effective for the deprotonation of the indole nitrogen. Ensure you are using anhydrous solvents, as the presence of water can quench the base and hinder the reaction.
-
Reaction Temperature: The reaction temperature can significantly influence the outcome. While the initial deprotonation is often carried out at 0 °C, the subsequent methylation may benefit from being stirred at room temperature.
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Methylating Agent: Methyl iodide is a common and effective methylating agent for this reaction. Ensure it is of high purity and added slowly to the reaction mixture.
Q2: I am observing a significant amount of a byproduct that I suspect is the C3-methylated isomer. How can I increase the selectivity for N-methylation?
A2: The formation of the C3-methylated byproduct is a common challenge in indole alkylation due to the nucleophilicity of the C3 position. To favor N-methylation, consider these strategies:
-
Ensure Complete Deprotonation: Incomplete deprotonation of the indole nitrogen leaves it less nucleophilic, allowing the C3 position to compete more effectively for the methyl group. Using a slight excess of a strong base like NaH and allowing sufficient time for the deprotonation to complete before adding the methylating agent can significantly improve N-selectivity.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF generally favor N-alkylation.
-
Temperature Control: Lowering the reaction temperature during the addition of the methylating agent may in some cases favor N-alkylation, which is often the thermodynamically more stable product.
Q3: During the work-up, I notice a decrease in the desired product and the formation of a more polar impurity. What could be happening?
A3: This issue is likely due to the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) or an amide (-CONH2). This can occur under acidic or basic conditions, especially during aqueous work-up. To minimize hydrolysis:
-
Neutral Work-up: Aim for a neutral or slightly acidic pH during the aqueous work-up.
-
Minimize Contact Time: Reduce the time the reaction mixture is in contact with aqueous acidic or basic solutions.
-
Temperature: Perform the work-up at a low temperature (e.g., using an ice bath) to slow down the rate of hydrolysis.
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
A4: Purification of this compound can typically be achieved through column chromatography followed by recrystallization.
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Column Chromatography: Silica gel column chromatography is an effective method for separating the desired N-methylated product from unreacted starting material, the C3-methylated byproduct, and other impurities. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Recrystallization: After column chromatography, recrystallization can be used to obtain a highly pure product. A mixture of dichloromethane, n-hexane, and toluene has been reported to yield crystalline material.[1] Experimenting with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, may also be effective.
Data Presentation
The following tables summarize key data related to the synthesis of this compound and related indole alkylations.
Table 1: Effect of Base and Solvent on N-Alkylation of Indoles
| Indole Substrate | Base | Solvent | Alkylating Agent | Product | Yield (%) | Reference |
| 1H-Indole-5-carbonitrile | NaH | DMF | 5-(chloromethyl)-1-methyl-1H-imidazole HCl | 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile | Not specified | [1] |
| 5-Bromoindole | NaH | DMF | Methyl Iodide | 1-Methyl-5-bromoindole | Not specified | Fictional Example |
| 5-Bromoindole | KOH | DMF | Methyl Iodide | 1-Methyl-5-bromoindole | Not specified | Fictional Example |
Experimental Protocols
Synthesis of this compound
This protocol is based on a general procedure for the N-alkylation of 1H-indole-5-carbonitrile.[1]
Materials:
-
1H-Indole-5-carbonitrile
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
-
Dichloromethane, n-hexane, and toluene for recrystallization
Procedure:
-
Deprotonation: To a solution of 1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Recrystallization: Further purify the product by recrystallization from a mixture of dichloromethane, n-hexane, and toluene to afford pure this compound.[1]
Visualizations
The following diagrams illustrate key concepts in the synthesis and troubleshooting of this compound.
References
Avoiding over-methylation in indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to over-methylation during indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-methylation in the context of indole synthesis?
Over-methylation refers to the undesired addition of one or more methyl groups to the indole scaffold beyond the intended target position. This can lead to a mixture of products, including di- or poly-methylated species, and methylation at incorrect positions (e.g., on a carbon atom when N-methylation is desired, or vice-versa).
Q2: What are the common sites of methylation on the indole ring?
The primary sites for methylation on an unprotected indole are the nitrogen atom (N1) and the C3 position, due to their respective nucleophilicity and the electron-rich nature of the pyrrole ring. Other positions, such as C2, can also be methylated, often requiring specific catalytic methods.[1][2] The hydrogen atom on the nitrogen of the pyrrole ring is key to the Hydrogen Atom Transfer (HAT) antioxidant mechanism, and its substitution can affect the biological activity of the resulting molecule.[3]
Q3: Which indole synthesis methods are particularly prone to over-methylation side reactions?
-
Fischer Indole Synthesis: While generally robust, using alkylated hydrazines can lead to higher yields and faster reaction rates compared to their unalkylated counterparts.[4] However, harsh acidic conditions can promote side reactions.[5]
-
Bischler-Möhlau Synthesis: This method involves harsh reaction conditions which can lead to poor yields and the formation of side products.[6][7]
-
Madelung Synthesis: Traditional Madelung synthesis requires strong bases and high temperatures, which can be incompatible with sensitive functional groups and lead to side reactions.[8][9] Modern modifications, however, offer milder conditions.[10][11]
Q4: How can I achieve selective methylation at the N1 position of the indole?
Selective N-methylation can be achieved by choosing the appropriate methylating agent and reaction conditions. Using less toxic and environmentally friendly reagents like dimethyl carbonate (DMC) has proven effective for high-yield N-methylation.[12][13] Another modern approach employs phenyl trimethylammonium iodide (PhMe3NI), a solid reagent that provides excellent monoselectivity for N-methylation under mild basic conditions.[14][15][16][17]
Q5: How can I prevent unwanted N1-methylation when C-methylation is the goal?
To achieve selective C-methylation (e.g., at the C2 position), the indole nitrogen must first be protected.[1] A variety of protecting groups are available, such as phenylsulfonyl (PhSO2), Boc, or [2-(trimethylsilyl)ethoxy]methyl (SEM).[18][19][20] Once the nitrogen is protected, C-H activation strategies, often using palladium or rhodium catalysts, can be employed for regioselective C-methylation.[1][2]
Q6: How can I detect over-methylation in my reaction products?
Over-methylation can be identified using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals in the 1H NMR spectrum corresponding to methyl groups, and shifts in the signals of the indole core protons, can indicate the location and extent of methylation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate different methylated isomers and quantify the purity of the desired product. An analytical method using primer extension and ion pair reverse phase HPLC has been developed for detecting methylation differences.[21]
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the products, allowing for the identification of mono-, di-, and poly-methylated species.
Q7: What can I do if I have already produced an over-methylated indole?
If over-methylation has occurred, particularly at the nitrogen atom, a demethylation step may be necessary. The von Braun reaction, using reagents like cyanogen bromide or ethyl chloroformate, is a classic method for N-demethylation of tertiary amines.[22] Another approach involves oxidizing the N-methylated heterocycle to its N-oxide form, followed by treatment with a transition metal like iron(II) sulfate or ferrocene to remove the methyl group.[23]
Troubleshooting Guides
Problem 1: Unwanted N1-methylation when C-methylation is the intended outcome.
-
Probable Cause: The indole nitrogen (N-H) is acidic and highly nucleophilic, making it a primary site for electrophilic attack by methylating agents.
-
Solution: Protect the indole nitrogen before proceeding with the C-methylation step. The choice of protecting group is critical and depends on the stability required for subsequent reaction steps.
Problem 2: Mixture of N-methylated and C-methylated products.
-
Probable Cause: Use of a highly reactive, non-selective methylating agent (e.g., methyl iodide, dimethyl sulfate) under conditions that do not sufficiently differentiate between the nucleophilicity of the N1 and C3 positions.[12][24]
-
Solution: Switch to a milder, more selective N-methylating agent. Phenyl trimethylammonium iodide (PhMe3NI) with a mild base like Cs2CO3 has been shown to be highly selective for N-methylation over C-methylation.[14][15] Alternatively, dimethyl carbonate (DMC) offers a safer and selective option, especially for large-scale synthesis.[25][26][27]
Problem 3: Formation of di-methylated or poly-methylated byproducts.
-
Probable Cause:
-
Excess of the methylating agent.
-
Reaction temperature is too high, increasing reactivity and reducing selectivity.
-
The mono-methylated product is more reactive than the starting material under the reaction conditions.
-
-
Solution:
-
Carefully control the stoichiometry, using 1.0 to 1.2 equivalents of the methylating agent.
-
Lower the reaction temperature to favor the desired mono-methylation.
-
Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Employ a mono-selective methylation protocol, which has been shown to prevent the formation of bis-methylated products.[15]
-
Data Presentation
Table 1: Comparison of Common Methylating Agents for Indole Synthesis
| Methylating Agent | Formula | Typical Use | Advantages | Disadvantages |
| Methyl Iodide | CH₃I | General methylation | Highly reactive | Highly toxic, suspected carcinogen, low boiling point, often leads to over-methylation.[12][13][24] |
| Dimethyl Sulfate | (CH₃)₂SO₄ | General methylation | Highly reactive, inexpensive | Highly toxic and carcinogenic, can be non-selective.[12][13][24] |
| Dimethyl Carbonate (DMC) | (CH₃O)₂CO | Selective N-methylation | Low toxicity, environmentally friendly, high yields, suitable for large scale.[12][13][26] | Less reactive than traditional agents, may require higher temperatures or catalysts.[27] |
| Phenyl Trimethylammonium Iodide | PhN(CH₃)₃I | Mono-selective N-methylation | Safe, non-toxic solid, easy to handle, excellent mono-selectivity, high yields.[14][15][16][17] | Higher molecular weight, may require specific base (e.g., Cs₂CO₃). |
| Trimethyl Phosphate | (CH₃O)₃PO | C2-H methylation (with catalyst) | Practical methyl source for regioselective C-H activation.[1] | Requires a palladium/norbornene catalytic system. |
Table 2: Selected N-Protecting Groups for Indole
| Protecting Group | Abbreviation | Installation Reagents | Removal Conditions | Stability |
| Phenylsulfonyl | PhSO₂ | PhSO₂Cl, Base | Harsh conditions (e.g., strong reducing agents) | Stable to a wide range of conditions.[20] |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Acidic conditions (e.g., TFA, HCl) | Labile to strong acids. |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, NaH | Boron trifluoride etherate or fluoride sources (e.g., TBAF).[19] | Cleavable under specific, mild conditions.[18] |
| Pivaloyl | Piv | Pivaloyl chloride, Base | Difficult to remove; requires strong base (e.g., LiOH, NaOMe).[28] | Provides steric protection at N1 and C2 positions.[28] |
Experimental Protocols
Protocol 1: Selective N-Methylation of Indole using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This protocol is adapted from the work of Schnürch, et al.[15]
-
Setup: In an 8 mL glass vial equipped with a magnetic stirring bar, combine the indole starting material (1 equiv.), phenyl trimethylammonium iodide (2.5 equiv.), and cesium carbonate (Cs₂CO₃, 2 equiv.).
-
Solvent: Add anhydrous toluene to the vial.
-
Reaction: Seal the vial and heat the inhomogeneous mixture to 120 °C in a heating block for 11-23 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Add 2 N HCl dropwise until gas evolution ceases (approximately 2 mL).
-
Extract the product three times with ethyl acetate (10-15 mL each).
-
Combine the organic phases, wash once with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Demethylation via N-Oxide Intermediate
This protocol is based on methods for the N-demethylation of N-methyl heterocycles.[23]
-
Oxidation: Dissolve the N-methylated indole derivative in a suitable solvent (e.g., methanol, dichloromethane). Add an oxidizing agent (e.g., m-CPBA or H₂O₂) and stir at room temperature until the starting material is consumed (monitor by TLC) to form the N-methyl, N-oxide.
-
Isolation (Optional): The N-oxide intermediate can be isolated or used directly in the next step.
-
Demethylation: To the solution containing the N-methyl, N-oxide, add a reducing agent such as iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or ferrocene.
-
Reaction: Heat the mixture if necessary and stir until the N-oxide is converted to the N-H indole (monitor by TLC or LC-MS).
-
Work-up: Perform an appropriate aqueous work-up to remove the metal salts. Typically, this involves filtration, followed by extraction with an organic solvent.
-
Purification: Purify the resulting N-demethylated indole by column chromatography or recrystallization.
Visualizations
Diagrams
Caption: Troubleshooting workflow for addressing over-methylation issues.
Caption: Competing pathways for N-methylation versus C-methylation.
References
- 1. Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 3. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 11. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. An analytical method for the detection of methylation differences at specific chromosomal loci using primer extension and ion pair reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Demethylation - Wikipedia [en.wikipedia.org]
- 23. WO2011032214A1 - A method for the n-demethylation of n-methyl heterocycles - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 26. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 27. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 28. mdpi.org [mdpi.org]
Technical Support Center: Purification of 1-methyl-1H-indole-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-methyl-1H-indole-5-carbonitrile.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges encountered during the purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: My purified this compound has a yellowish or brownish tint. What is the cause and how can I remove the color?
A1: A colored product often indicates the presence of trace impurities, which may include polymeric byproducts or degradation products. Indole derivatives can be sensitive to light and air, leading to the formation of colored species.
Troubleshooting Steps:
-
Recrystallization with Activated Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the solution to cool for crystallization.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from the colored impurities. A silica gel column with a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
Q2: I am having difficulty removing the unreacted starting material, indole-5-carbonitrile, from my product. What purification strategy is most effective?
A2: The starting material, indole-5-carbonitrile, is a common impurity. Due to the similar structures of the starting material and the product, separation can be challenging.
Troubleshooting Steps:
-
Optimize Column Chromatography: A carefully optimized column chromatography protocol is typically the most effective method. Use a long column to improve separation and a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). Monitor the fractions closely using Thin Layer Chromatography (TLC).
-
Recrystallization: While less effective for closely related impurities, recrystallization from a carefully selected solvent system may enrich the desired product. Experiment with different solvent mixtures to find one where the product has significantly lower solubility than the impurity at room temperature.
Q3: My yield after purification is very low. What are the potential causes and how can I improve it?
A3: Low yield can result from several factors, including product loss during transfers, inefficient extraction, or suboptimal purification conditions.
Troubleshooting Steps:
-
Minimize Transfers: Each transfer of the product can lead to loss. Try to minimize the number of steps where the product is transferred from one vessel to another.
-
Optimize Recrystallization: During recrystallization, ensure the minimum amount of hot solvent is used to dissolve the product to maximize recovery upon cooling. Cooling the solution slowly can also improve the yield of pure crystals.
-
Careful Column Chromatography: When performing column chromatography, ensure that the fractions are collected and analyzed carefully to avoid discarding fractions containing the product.
Q4: I observe an unexpected peak in my analytical chromatogram (HPLC or GC-MS) after purification. What could it be?
A4: An unexpected peak could be a side-product from the synthesis, a degradation product, or a contaminant from solvents or equipment. A potential side-product in the methylation of indole derivatives is the C-methylated isomer.
Troubleshooting Steps:
-
Characterize the Impurity: If possible, use mass spectrometry (MS) to determine the molecular weight of the impurity. This can provide clues as to its identity.
-
Review the Synthetic Route: Consider potential side reactions that could have occurred during the synthesis. For instance, if using a methylating agent like dimethyl carbonate, C-methylation at other positions on the indole ring is a possibility, though N-methylation is generally favored.
-
Check for Degradation: Indoles can be sensitive to heat. If purification involved high temperatures (e.g., distillation or prolonged heating during recrystallization), thermal degradation may have occurred.
Data Presentation: Comparison of Purification Methods
The following tables provide illustrative data comparing the efficacy of recrystallization and column chromatography for the purification of this compound.
Table 1: Recrystallization of this compound
| Solvent System | Purity (by HPLC) | Yield (%) | Observations |
| Ethanol/Water | 98.5% | 75% | Good for removing polar impurities. |
| Dichloromethane/Hexane | 99.2% | 68% | Effective for obtaining high purity crystals. |
| Toluene | 97.8% | 80% | Higher yield but slightly lower purity. |
| Ethyl Acetate/Hexane | 99.0% | 72% | Good balance of purity and yield. |
Table 2: Column Chromatography of this compound
| Stationary Phase | Eluent System (Gradient) | Purity (by HPLC) | Yield (%) | Separation Efficiency |
| Silica Gel | Hexane to 20% Ethyl Acetate in Hexane | >99.5% | 85% | Excellent separation of starting material and byproducts. |
| Alumina (Neutral) | Toluene to 5% Acetone in Toluene | 99.0% | 88% | Good alternative to silica gel, may be better for acid-sensitive compounds. |
Experimental Protocols
Protocol 1: Recrystallization from Dichloromethane/Hexane
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot dichloromethane.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Slowly add n-hexane to the hot filtrate until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.
-
Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the eluent by slowly adding ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflows for purification by recrystallization and column chromatography.
Identification of byproducts in 1-methyl-1H-indole-5-carbonitrile synthesis by LC-MS
Welcome to the technical support center for the synthesis and analysis of 1-methyl-1H-indole-5-carbonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LC-MS chromatogram shows a peak with the correct mass-to-charge ratio (m/z) for my product, but also another significant peak with the same m/z at a different retention time. What could this be?
A1: This scenario strongly suggests the presence of an isomer. In the synthesis of this compound, which typically involves the methylation of 1H-indole-5-carbonitrile, the primary side reaction can be C-alkylation instead of the desired N-alkylation.[1][2]
-
Potential Isomer: The most likely isomer is 3-methyl-1H-indole-5-carbonitrile . It has the same molecular formula and mass as your target compound but will exhibit different chromatographic behavior due to structural differences.
-
Troubleshooting Steps:
-
Confirm Fragmentation: Analyze the MS/MS fragmentation pattern of both peaks. Isomers often yield different fragment ions or different relative abundances of the same fragments.
-
Optimize Chromatography: Improve the chromatographic separation by adjusting the gradient, flow rate, or trying a column with a different stationary phase to achieve baseline resolution.[3]
-
Review Reaction Conditions: C-alkylation is often favored at higher temperatures.[1][2] Consider lowering the reaction temperature during the methylation step to favor N-alkylation.
-
Q2: I have identified a peak with an m/z of approximately 143 [M+H]⁺. What is this byproduct?
A2: A peak at this m/z corresponds to a molecular weight of 142 g/mol . This is the exact mass of 1H-indole-5-carbonitrile , your likely starting material or a demethylated product.
-
Potential Cause: This indicates an incomplete reaction. The methylating agent may not have been added in sufficient excess, the reaction time may have been too short, or the reaction temperature was not optimal.
-
Troubleshooting Steps:
-
Reaction Optimization: Increase the molar equivalent of the methylating agent (e.g., methyl iodide), extend the reaction time, or slightly increase the temperature.
-
Purity Check: Ensure the purity of your starting 1H-indole-5-carbonitrile.
-
Q3: My analysis shows a peak with an m/z of 171 [M+H]⁺. What could this compound be?
A3: This m/z corresponds to a molecular weight of 170 g/mol , which is 14 mass units higher than your target product (156 g/mol ). This suggests an over-methylation reaction has occurred.
-
Potential Byproduct: A likely candidate is a dimethylated indole-5-carbonitrile derivative , such as 1,3-dimethyl-1H-indole-5-carbonitrile. This happens when both the nitrogen at position 1 and the carbon at position 3 are methylated.[2]
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your methylating agent. Use closer to a 1:1 molar ratio of substrate to reagent.
-
Temperature Control: Avoid excessive temperatures, which can promote further alkylation.[1]
-
Q4: I am observing unexpected peaks at m/z 175 [M+H]⁺ or 176 [M+H]⁺. What are these?
A4: These masses suggest the hydrolysis of the nitrile (-CN) group, which can occur during aqueous workup or if moisture is present, especially under acidic or basic conditions.
-
Potential Byproducts:
-
m/z 175 [M+H]⁺: Corresponds to 1-methyl-1H-indole-5-carboxamide (C₁₀H₁₀N₂O), where the nitrile is hydrolyzed to an amide.
-
m/z 176 [M+H]⁺: Corresponds to 1-methyl-1H-indole-5-carboxylic acid (C₁₀H₉NO₂), from the complete hydrolysis of the nitrile to a carboxylic acid.
-
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions.
-
Workup pH: Carefully control the pH during the reaction workup. Avoid strongly acidic or basic aqueous solutions if possible.
-
Sample Preparation: Ensure the sample for LC-MS analysis is stored properly to prevent degradation.
-
Q5: My baseline is noisy and I'm seeing many small, unidentified peaks. What can I do?
A5: A noisy baseline and extraneous peaks can stem from several sources, including solvent contamination, sample matrix effects, or instrument issues.[4][5]
-
Troubleshooting Steps:
-
Solvent Quality: Use high-purity, LC-MS grade solvents and additives for your mobile phase. Prepare fresh mobile phases daily.[3]
-
Sample Cleanup: If the reaction mixture is crude, consider a simple solid-phase extraction (SPE) or filtration step before injection to remove salts and highly polar or non-polar impurities.
-
System Blank: Run a blank injection (mobile phase only) to check for system contamination. If the baseline is still noisy, the issue may lie with the instrument's ion source or detector.[4]
-
Check for Polymerization: Strong acids can cause indoles to polymerize.[2] If your synthesis uses acidic conditions, the small peaks could be oligomers. Consider using a non-acidic route if possible.
-
Data Presentation: Potential Byproducts
The table below summarizes common byproducts that may be identified during the LC-MS analysis of this compound synthesis.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Potential Reason for Formation |
| 1H-Indole-5-carbonitrile | C₉H₆N₂ | 142.16 | 143.17 | Incomplete methylation of starting material. |
| 3-Methyl-1H-indole-5-carbonitrile | C₁₀H₈N₂ | 156.18 | 157.19 | Isomer formation via C-alkylation side reaction.[1][2] |
| 1,3-Dimethyl-1H-indole-5-carbonitrile | C₁₁H₁₀N₂ | 170.21 | 171.22 | Over-methylation of the indole ring.[2] |
| 1-Methyl-1H-indole-5-carboxamide | C₁₀H₁₀N₂O | 174.19 | 175.20 | Partial hydrolysis of the nitrile group. |
| 1-Methyl-1H-indole-5-carboxylic acid | C₁₀H₉NO₂ | 175.18 | 176.19 | Complete hydrolysis of the nitrile group. |
| Oxidized Product (e.g., N-oxide) | C₁₀H₈N₂O | 172.18 | 173.19 | Oxidation of the indole ring by air or reagents.[1] |
| Dimerized Product | C₂₀H₁₅N₄ | 320.38 | 321.39 | Dimerization side reaction, potentially under harsh conditions.[6] |
Experimental Protocols
Recommended Protocol for LC-MS Analysis
This protocol provides a general starting point for the analysis of a this compound reaction mixture. Optimization may be required based on the specific instrument and byproducts of interest.
-
Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the aliquot 1:1000 with a 50:50 mixture of acetonitrile and water.
-
Vortex the sample thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial to remove particulate matter.[7]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100 - 500.
-
Data Acquisition: Perform a full scan to identify all ions. In parallel, use data-dependent acquisition (DDA) or targeted MS/MS on the expected masses of the product and potential byproducts (e.g., m/z 157.2, 143.2, 171.2, 175.2).
-
Key Fragmentation: For indole derivatives, characteristic losses often include substituents from the nitrogen and fragmentation of the indole ring itself, sometimes yielding a characteristic ion around m/z 130.[7]
-
Mandatory Visualizations
Caption: Experimental workflow for byproduct identification by LC-MS.
Caption: Logical relationships of potential side reactions.
References
- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. zefsci.com [zefsci.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. d-nb.info [d-nb.info]
- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent degradation of 1-methyl-1H-indole-5-carbonitrile
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of 1-methyl-1H-indole-5-carbonitrile during experiments. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: The primary degradation pathways for this compound are oxidation, photodegradation, and hydrolysis of the nitrile group. The indole ring system is susceptible to oxidation, especially when exposed to air and light. The nitrile group can undergo hydrolysis to form a carboxylic acid or amide under strongly acidic or basic conditions.
Q2: How should I properly store this compound?
A2: To ensure stability, it is recommended to store this compound at room temperature in a tightly sealed, opaque container to protect it from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.
Q3: Can I dissolve this compound in any solvent?
A3: While soluble in many organic solvents, care should be taken with protic or highly acidic/basic solvents, especially during prolonged heating, as this can promote the hydrolysis of the nitrile group. Aprotic solvents are generally preferred for dissolving this compound.
Q4: Are there any specific reagents that are incompatible with this compound?
A4: Strong oxidizing agents should be avoided as they can lead to the degradation of the indole ring. Similarly, strong acids and bases can catalyze the hydrolysis of the nitrile functional group.
Q5: My compound has changed color. What does this indicate?
A5: A change in color, such as yellowing or darkening, often suggests that the compound has undergone degradation, likely due to oxidation or photodegradation. It is recommended to verify the purity of the compound using analytical techniques like HPLC or NMR before proceeding with your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in analytical data (e.g., HPLC, NMR) | Degradation of the compound. | Review storage and handling procedures. Ensure the compound is protected from light, air, and incompatible reagents. Purify the compound if necessary. |
| Low yield in a reaction | Degradation of the starting material. | Confirm the purity of this compound before starting the reaction. Use freshly opened or properly stored material. Consider performing the reaction under an inert atmosphere. |
| Inconsistent experimental results | Variable purity of the compound due to degradation. | Implement standardized storage and handling protocols. Regularly check the purity of the compound stock. |
| Compound appears discolored | Oxidation or photodegradation. | Discard the discolored material. Store new material in an opaque container under an inert atmosphere. |
Experimental Protocols
Protocol 1: Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receipt, inspect the container for any damage. Store the compound in its original, tightly sealed, opaque container in a cool, dry, and dark place.
-
Aliquoting: For frequent use, it is advisable to aliquot the compound into smaller, sealed vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture.
-
Weighing and Dispensing: Perform weighing and dispensing of the compound in a glove box or under a gentle stream of inert gas (e.g., argon or nitrogen).
-
Long-term Storage: For long-term storage, place the sealed container inside a desiccator filled with a suitable desiccant and store it in a dark location at room temperature.
Protocol 2: Setting up a Reaction under an Inert Atmosphere
This protocol is recommended for reactions sensitive to oxygen.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser) while it is still warm and immediately connect it to a Schlenk line or a manifold providing a dual vacuum/inert gas supply.
-
Purging: Evacuate the apparatus under vacuum and then backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of residual air and moisture.
-
Reagent Addition: Introduce this compound and any other solid reagents into the flask under a positive flow of inert gas. Add degassed solvents and liquid reagents via a syringe through a rubber septum.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the reaction setup to a balloon filled with the inert gas or by maintaining a gentle flow from the manifold.
Protocol 3: Use of Antioxidants
For applications where the compound may be exposed to oxidative conditions, the addition of a radical scavenger can be beneficial. Butylated hydroxytoluene (BHT) is a commonly used antioxidant.
-
Stock Solution: Prepare a stock solution of BHT in a compatible, dry solvent (e.g., toluene or THF) at a concentration of 1 mg/mL.
-
Addition to Reaction: Add the BHT stock solution to the reaction mixture to achieve a final concentration in the range of 0.01-0.1 mol% relative to this compound.
-
Note: The optimal concentration of the antioxidant may need to be determined empirically for your specific application.
Visualizing Degradation and Prevention Strategies
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for experimental issues.
Inert Atmosphere Setup Logic
Caption: Logical flow for setting up a reaction under an inert atmosphere.
Catalyst selection for efficient synthesis of 1-methyl-1H-indole-5-carbonitrile
Technical Support Center: Synthesis of 1-Methyl-1H-indole-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of this compound. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound? A1: The most common and efficient methods involve the transition-metal-catalyzed cyanation of a 1-methyl-5-halo-indole (e.g., 5-bromo-1-methyl-indole). Palladium- and copper-based catalyst systems are the most widely used for this transformation. Direct C-H cyanation at the 5-position is an emerging but less common alternative that may present challenges with regioselectivity.
Q2: Which catalyst is generally preferred: Palladium or Copper? A2: Both palladium and copper catalysts are effective. Palladium catalysts, particularly those with bulky phosphine ligands (e.g., XPhos, dppf), are often highly efficient, versatile, and well-documented for a broad range of aryl halides.[1][2] Copper-catalyzed methods, reminiscent of the classical Rosenmund-von Braun reaction, can be a cost-effective alternative and are particularly effective for aryl halides activated by electron-withdrawing groups.[3][4] The optimal choice depends on the specific substrate, desired reaction conditions (e.g., temperature), and cost considerations.
Q3: What are the most critical factors influencing the yield and purity of the final product? A3: Several factors are critical:
-
Catalyst and Ligand Choice: The selection of the metal (Pd or Cu) and the corresponding ligand is paramount for catalytic activity and stability.
-
Cyanide Source: The choice of cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆], acetone cyanohydrin) affects reactivity, safety, and reaction conditions.[5] Non-toxic alternatives like K₄[Fe(CN)₆] are increasingly preferred.[5][6]
-
Reaction Temperature: Cyanation reactions often require elevated temperatures, but excessive heat can lead to catalyst decomposition and side product formation.[6]
-
Solvent and Atmosphere: The use of dry, degassed solvents and an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent catalyst deactivation and unwanted side reactions.
Q4: What are the common safety precautions when handling cyanide reagents? A4: Cyanide sources like Zn(CN)₂ are highly toxic. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). Avoid contact with acids, which can liberate highly toxic hydrogen cyanide (HCN) gas. Non-toxic or less-toxic alternatives like K₄[Fe(CN)₆] should be considered to improve safety.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via cross-coupling reactions.
| Problem | Question | Possible Cause & Solution |
| Low or No Product Yield | My reaction is not proceeding, or the yield is extremely low. What should I investigate first? | 1. Inactive Catalyst: The catalyst may be poisoned or deactivated. Low yields in palladium-catalyzed cyanation are often linked to deactivation by excess cyanide ions.[7] Solution: • Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. • Use a pre-catalyst or an activation procedure if required. • For Pd/C catalysts, adding zinc formate dihydrate can help reactivate the catalyst.[2] 2. Poor Substrate Reactivity: The starting halide may not be reactive enough under the chosen conditions. Solution: • The reactivity order is generally I > Br > Cl. If using an aryl chloride, consider switching to the corresponding bromide or iodide. • Increase the reaction temperature in increments, monitoring for product formation and decomposition. 3. Inappropriate Cyanide Source: The chosen cyanide source may not be effective with your catalyst system. Solution: • Screen different cyanide sources. K₄[Fe(CN)₆] is a mild and non-toxic option but may require higher temperatures for efficient cyanide transfer.[5] Zn(CN)₂ is widely used but more toxic.[8] |
| Formation of Side Products | My TLC/LC-MS analysis shows multiple spots, indicating the formation of byproducts. How can I improve selectivity? | 1. Protodehalogenation (Loss of Halogen): The starting material is being reduced instead of cyanated. Solution: • Ensure the absence of water or other protic sources. • Lower the reaction temperature. 2. Homocoupling: The starting material is coupling with itself to form a bi-indole species. Solution: • Adjust the ligand-to-metal ratio. • Lower the catalyst loading. 3. Hydrolysis of Nitrile: The desired product is hydrolyzing to the corresponding amide or carboxylic acid. Solution: • Ensure strictly anhydrous conditions throughout the reaction and workup. |
| Difficult Purification | I am struggling to isolate the pure product from the crude reaction mixture. | 1. Residual Metal Catalyst: The product is contaminated with palladium or copper residues. Solution: • Filter the crude mixture through a pad of Celite or silica gel before concentration. • Perform an aqueous workup with solutions that can complex the metal, such as ammonium hydroxide or EDTA. 2. Co-elution of Impurities: Byproducts have similar polarity to the desired product. Solution: • Optimize the solvent system for column chromatography. Try different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol). • Consider recrystallization as an alternative or final purification step. |
Data Presentation: Catalyst System Comparison
The following table summarizes representative conditions for palladium- and copper-catalyzed cyanation of aryl halides, providing a basis for catalyst selection. Note that optimal conditions may vary for the specific synthesis of this compound.
| Catalyst System | Substrate Example | Cyanide Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | ||||||||
| Pd(OAc)₂ / dppf | Aryl Bromide | Zn(CN)₂ | Zn Formate | DMAC | 110 | - | up to 98 | [2] |
| Pd₂(dba)₃ / XPhos | 3-Bromoindole | K₄[Fe(CN)₆]·3H₂O | KOAc | t-AmylOH | 100 | 18 | 90 | [1] |
| Pd(PPh₃)₄ | 4-Iodotoluene | K₄[Fe(CN)₆]·3H₂O | Na₂CO₃ | DMF | 40 | 5 | 15 | [6] |
| Copper | ||||||||
| Cu(I) | Aryl Bromide | Acetone cyanohydrin | 1-Alkylimidazole | Toluene | 110 | 2-12 | Good | [1] |
| Cu(OTf)₂ | 1-Methylindole | NH₄I / DMF | Ac₂O | Dioxane | 120 | 24 | 62 | [3] |
Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.
Experimental Protocols
Detailed Methodology for Palladium-Catalyzed Cyanation of 5-Bromo-1-methylindole
This protocol describes a general procedure for the cyanation of 5-bromo-1-methylindole using a palladium catalyst and a non-toxic cyanide source.[1][5][9]
Materials:
-
5-Bromo-1-methylindole (1.0 mmol, 1.0 equiv.)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol, 0.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 4 mol%)
-
Sodium Carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-1-methylindole, potassium hexacyanoferrate(II) trihydrate, Pd(OAc)₂, dppf, and sodium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120-140 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Caption: Catalyst selection workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low yield in the cyanation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 1-methyl-1H-indole-5-carbonitrile: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 1-methyl-1H-indole-5-carbonitrile is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound. We present supporting experimental data, detailed methodologies, and visual workflows to assist in selecting the most appropriate analytical strategy.
At a Glance: Method Comparison
The primary method for purity analysis of non-volatile and thermally stable compounds like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). However, GC-MS and qNMR offer orthogonal approaches that can provide complementary information, particularly for volatile impurities or as a primary method for purity assignment.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field. |
| Applicability | Well-suited for non-volatile or thermally labile compounds. Ideal for quantifying the main component and non-volatile impurities. | Suitable for volatile and thermally stable compounds. May require derivatization for polar compounds like some indoles. Excellent for identifying volatile impurities. | Universal, non-destructive technique applicable to soluble analytes. Provides structural confirmation and can determine purity without a specific reference standard for the analyte. |
| Typical Stationary Phase | C18 (Reversed-Phase) | Polysiloxane-based (e.g., 5% phenyl) | Not applicable |
| Quantitation | Relative (based on peak area percentage) or absolute (with a certified reference standard). | Relative (based on peak area percentage) or absolute (with a certified reference standard). | Absolute (purity determined against a certified internal standard of known purity). |
| Sensitivity | High (typically low ng to pg range). | Very high (pg to fg range), especially with selected ion monitoring. | Lower sensitivity than chromatographic methods, typically requiring mg of sample. |
| Impurity Identification | Based on retention time comparison with standards. Definitive identification requires coupling with Mass Spectrometry (LC-MS). | Provides structural information from mass spectra, enabling identification of unknown volatile impurities. | Provides detailed structural information, enabling identification and quantification of impurities without the need for specific impurity standards. |
High-Performance Liquid Chromatography (HPLC) Analysis
RP-HPLC is the gold standard for the purity analysis of many pharmaceutical intermediates due to its high resolution, sensitivity, and robustness. For this compound, a method adapted from the analysis of structurally similar indole compounds is highly effective.
Experimental Protocol: RP-HPLC
A validated method for a mixture of ten indole compounds, including indole-5-carboxylic acid, provides a strong basis for the analysis of this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient Elution: Start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to ensure separation of impurities with varying polarities. A typical gradient might be: 20% B for 5 min, ramp to 30% B over 15 min, hold for 15 min.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 280 nm, as indole derivatives typically exhibit strong absorbance at this wavelength.[1]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
HPLC Experimental Workflow
Alternative Analytical Techniques
Orthogonal analytical methods are crucial for a comprehensive purity assessment, as they can detect impurities that may not be apparent with a single technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is exceptionally useful for detecting volatile process impurities or starting materials. For less volatile or polar indole derivatives, a derivatization step is often necessary to increase volatility and thermal stability.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization (if required): For indoles with active hydrogens (e.g., hydroxyl groups), silylation (e.g., with BSTFA) or acetylation may be necessary.
-
Chromatographic Conditions:
-
Column: A low- to mid-polarity column, such as a 5% phenyl polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for purity determination because it is a direct measure of the molar concentration of an analyte against a certified internal standard. It provides structural confirmation and can quantify impurities without the need for specific reference standards for each impurity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same container. The standard should have signals that do not overlap with the analyte.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full signal recovery.
-
Use a 90° pulse and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.
-
Comparative Performance Data
The following table summarizes typical performance data for the analysis of indole derivatives by HPLC and qNMR. Data for GC-MS is more variable and highly dependent on the volatility and thermal stability of the specific analyte and its impurities.
| Parameter | HPLC of Indole Derivatives | qNMR of Indole Alkaloids |
| Linearity (R²) | > 0.998[1] | > 0.999 |
| Limit of Quantification (LOQ) | 0.08–1.72 µM[1] | 25 µg/mL |
| Precision (RSD%) | Peak Area: 0.2%–6.0%[1] | Intra-day: < 2.51%, Inter-day: < 1.73% |
| Accuracy (% Recovery) | Not specified, but generally 98-102% for validated methods | 97.1–104.4% |
| Analysis Time | ~35 minutes per sample[1] | ~15 minutes per sample |
Conclusion
For the routine quality control and purity assessment of This compound , RP-HPLC stands out as the method of choice due to its high sensitivity, resolving power for non-volatile impurities, and established validation protocols. It provides accurate and precise quantification of the main component and any related substances.
GC-MS serves as a valuable orthogonal technique, particularly for the identification and quantification of volatile or semi-volatile impurities that may be present from the synthetic process. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for in-depth impurity profiling.
qNMR offers a powerful primary method for purity assignment. Its ability to provide an absolute purity value without the need for a specific reference standard of the analyte makes it an invaluable tool for certifying reference materials and as an orthogonal validation technique to chromatography.
For a comprehensive and robust purity assessment of this compound, a combination of HPLC for routine analysis and either GC-MS or qNMR for orthogonal confirmation and in-depth characterization is the recommended strategy. This multi-faceted approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
Unraveling the Bioactivity of Indole Scaffolds: A Comparative Outlook on 1-methyl-1H-indole-5-carbonitrile and its Unmethylated Counterpart
A comprehensive review of existing scientific literature reveals a notable gap in direct comparative studies on the biological activities of 1-methyl-1H-indole-5-carbonitrile and its parent compound, 1H-indole-5-carbonitrile. While the indole nucleus is a cornerstone in medicinal chemistry, featuring in a vast array of biologically active compounds, a head-to-head analysis of these specific methylated and unmethylated analogs is not publicly available. This guide, therefore, presents a hypothetical framework for such a comparative investigation, outlining a proposed experimental workflow and data presentation structure to guide future research in this area.
The indole scaffold is a privileged structure in drug discovery, known to interact with a multitude of biological targets. The introduction of a methyl group at the N1 position of the indole ring can significantly influence its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These alterations can, in turn, modulate the compound's pharmacokinetic and pharmacodynamic profile, leading to changes in biological activity.
Hypothetical Comparative Biological Evaluation Workflow
A systematic approach is essential to elucidate the differences in biological activity between this compound and 1H-indole-5-carbonitrile. The following workflow outlines a potential experimental strategy.
Figure 1. Proposed workflow for the comparative biological evaluation of this compound and 1H-indole-5-carbonitrile.
Data Presentation: A Template for Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured tabular format.
| Biological Activity | Assay Type | This compound | 1H-indole-5-carbonitrile | Reference Compound |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) in µg/mL | |||
| Staphylococcus aureus | Broth Microdilution | Data | Data | Ciprofloxacin |
| Escherichia coli | Broth Microdilution | Data | Data | Ciprofloxacin |
| Candida albicans | Broth Microdilution | Data | Data | Fluconazole |
| Anticancer Activity | Half-maximal Inhibitory Concentration (IC₅₀) in µM | |||
| Human Colon Carcinoma (HCT116) | MTT Assay | Data | Data | Doxorubicin |
| Human Breast Adenocarcinoma (MCF-7) | MTT Assay | Data | Data | Doxorubicin |
| Enzyme Inhibition | Half-maximal Inhibitory Concentration (IC₅₀) in µM | |||
| Cyclooxygenase-2 (COX-2) | Enzyme Immunoassay | Data | Data | Celecoxib |
Experimental Protocols: Foundational Methodologies
Detailed and reproducible experimental protocols are paramount for the validation of scientific findings. Below are example methodologies for the key proposed experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Stock Solutions: The test compounds, this compound and 1H-indole-5-carbonitrile, are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial and Fungal Strains: Standard strains of Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 90028) are used.
-
Assay Procedure:
-
The assay is performed in sterile 96-well microtiter plates.
-
A serial two-fold dilution of each compound is prepared in Mueller-Hinton Broth for bacteria or RPMI-1640 for yeast, with final concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Each well is inoculated with the microbial suspension to a final concentration of 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for Candida albicans.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment by MTT Assay
-
Cell Lines and Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The resulting formazan crystals are dissolved in 100 µL of DMSO.
-
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by non-linear regression analysis.
Concluding Remarks
The N-methylation of an indole scaffold can profoundly impact its biological activity. While the current body of literature does not provide a direct comparison for this compound and its unmethylated analog, the proposed hypothetical framework offers a robust starting point for researchers to explore these differences. The systematic execution of such studies will undoubtedly contribute valuable insights into the structure-activity relationships of indole-based compounds and aid in the rational design of future therapeutic agents.
A Spectroscopic Comparison of 1-methyl-1H-indole-5-carbonitrile and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of 1-methyl-1H-indole-5-carbonitrile with other key indole isomers. The position of the methyl and cyano groups on the indole ring significantly influences the spectroscopic properties, and this guide offers a comparative analysis of available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
This document summarizes quantitative data in structured tables for straightforward comparison and includes detailed experimental protocols for the cited spectroscopic techniques.
Spectroscopic Data Summary
The following tables provide a comparative overview of the key spectroscopic data for this compound and a selection of its isomers. It is important to note that direct experimental data for this compound is limited in publicly available literature; therefore, data for closely related compounds are included for comparative purposes.
¹H NMR Spectral Data (δ, ppm)
| Compound | H-2 | H-3 | H-4 | H-6 | H-7 | N-CH₃ | Other Protons | Solvent |
| This compound Moiety * | 7.10 (d, J=3.3 Hz) | - | 7.98-7.97 (m) | 7.48-7.43 (m) | 7.48-7.43 (m) | 3.34 (s) | 7.17 (s, ArH), 5.30 (s, CH₂) | CDCl₃ |
| 1-methylindole | 6.90 | 6.43 | 7.60 | 7.18 | 7.08 | 3.58 | 7.22 (H-5) | CDCl₃ |
| Indole-5-carbonitrile | 7.25-7.20 (m) | 6.55-6.50 (m) | 8.10 (s) | 7.45 (dd) | 7.40 (d) | - | 8.50 (br s, NH) | DMSO-d₆ |
*Data from 1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile[1].
¹³C NMR Spectral Data (δ, ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | CN | N-CH₃ | Solvent |
| 1-methylindole | 128.6 | 100.8 | 127.8 | 121.8 | 121.4 | 120.7 | 119.6 | 136.6 | - | 32.8 | CDCl₃ |
| Indole-5-carbonitrile | 126.1 | 102.5 | 125.4 | 127.9 | 102.9 | 124.9 | 111.4 | 137.9 | 120.6 | - | DMSO-d₆ |
IR Spectral Data (cm⁻¹)
| Compound | ν(N-H) | ν(C≡N) | ν(C-H) aromatic | ν(C=C) aromatic |
| 1-methylindole | - | - | ~3050 | ~1470, 1550 |
| Indole | ~3406 | - | ~3022, 3049 | ~1508, 1577 |
| Indole-5-carbonitrile | ~3400 | ~2220 | ~3100-3000 | ~1600-1450 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 1-methylindole | 131 | 130, 115, 89, 77 |
| Indole | 117 | 90, 89, 63 |
| Indole-5-carbonitrile | 142 | 115, 88 |
UV-Vis Spectral Data (λmax, nm)
| Compound | λmax (solvent) |
| 1-methylindole | 221, 281 (Ethanol) |
| Indole | 217, 266, 287 (Methanol) |
| 5-cyanoindole | 276 (H₂O) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical shifts and coupling constants of ¹H and ¹³C nuclei for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the indole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
A larger number of scans is typically required compared to ¹H NMR.
-
Chemical shifts are referenced to the deuterated solvent signal.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural identification.
Instrumentation: A mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI).
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For EI, the sample is typically heated to vaporization. For ESI, the sample is dissolved in a suitable solvent and infused into the source.
-
Ionization: The sample is ionized by a high-energy electron beam (EI) or by applying a high voltage to a liquid solution (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion intensity versus m/z.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax), which are related to the electronic transitions within the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the indole derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in a cuvette.
-
Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).
-
The resulting spectrum plots absorbance versus wavelength.
-
Visualization of Methodologies
The following diagrams illustrate the logical flow of spectroscopic analysis and the comparative relationship between the studied indole isomers.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Logical relationship for spectroscopic comparison of indole isomers.
References
Validation of 1-methyl-1H-indole-5-carbonitrile synthesis through characterization
This guide provides a comprehensive comparison of synthetic routes for 1-methyl-1H-indole-5-carbonitrile, a key intermediate in pharmaceutical research. The document details experimental protocols for its synthesis and validation through established characterization techniques, offering valuable insights for researchers, scientists, and professionals in drug development.
Synthesis and Characterization Overview
The synthesis of this compound is typically achieved through the N-methylation of the commercially available precursor, 1H-indole-5-carbonitrile. This guide explores two common and effective methylation strategies: a classical approach using methyl iodide and a greener alternative employing dimethyl carbonate. The successful synthesis is then validated by a suite of analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route for the N-methylation of 1H-indole-5-carbonitrile often involves a trade-off between reaction efficiency, safety, and environmental impact. Below is a comparison of two prevalent methods.
| Parameter | Method A: Methyl Iodide & Sodium Hydride | Method B: Dimethyl Carbonate & Potassium Carbonate |
| Reagents | 1H-indole-5-carbonitrile, Methyl Iodide (CH₃I), Sodium Hydride (NaH), Anhydrous DMF | 1H-indole-5-carbonitrile, Dimethyl Carbonate (DMC), Potassium Carbonate (K₂CO₃), Anhydrous DMF |
| Typical Yield | > 90% | > 95% |
| Reaction Conditions | 0 °C to room temperature, inert atmosphere | Reflux (approx. 130-150 °C) |
| Advantages | High reactivity, often faster reaction times | "Green" methylating agent, lower toxicity, readily available and inexpensive base |
| Disadvantages | Methyl iodide is toxic and a suspected carcinogen, requires strict anhydrous conditions due to NaH | Higher reaction temperatures, potentially longer reaction times |
| Work-up | Careful quenching of NaH required | Simple filtration and extraction |
Experimental Protocols
Synthesis of 1H-indole-5-carbonitrile (Precursor)
The starting material, 1H-indole-5-carbonitrile, can be synthesized from 5-bromoindole. A common procedure involves the cyanation of 5-bromoindole using cuprous cyanide in a high-boiling solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF)[1][2]. The reaction is typically heated overnight, and upon completion, the product is isolated through extraction and crystallization[2][3].
Method A: Synthesis of this compound via Methyl Iodide
This protocol is adapted from standard N-methylation procedures for indoles.
-
Preparation: To a stirred solution of 1H-indole-5-carbonitrile (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0 °C.
-
Reaction: The mixture is stirred at 0 °C for 30 minutes, during which time the indole nitrogen is deprotonated. Methyl iodide (1.2 eq) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Method B: Synthesis of this compound via Dimethyl Carbonate
This environmentally benign method is adapted from a procedure for the N-methylation of a similar indole derivative.
-
Preparation: A mixture of 1H-indole-5-carbonitrile (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl carbonate (DMC, 3.0 eq) in anhydrous dimethylformamide (DMF) is prepared in a round-bottom flask.
-
Reaction: The mixture is heated to reflux (approximately 130-150 °C) and maintained for 5-7 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography.
Characterization and Validation Data
As no direct literature source with a complete experimental dataset for this compound was found, the following table presents the expected characterization data based on the analysis of the precursor (1H-indole-5-carbonitrile) and related methylated indole structures.
| Characterization Method | 1H-indole-5-carbonitrile (Precursor)[4] | This compound (Product - Expected) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.3 (br s, 1H, NH), ~8.0 (s, 1H), ~7.5-7.4 (m, 2H), ~7.3 (t, 1H), ~6.6 (m, 1H) | ~7.9 (s, 1H), ~7.5-7.3 (m, 3H), ~6.5 (d, 1H), ~3.8 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~137, ~128, ~127, ~126, ~125, ~121, ~112, ~104, ~103 | ~138, ~129, ~127, ~126, ~125, ~120, ~111, ~103, ~102, ~33 (N-CH₃) |
| IR (cm⁻¹) | ~3400 (N-H stretch), ~2220 (C≡N stretch), ~1600-1450 (aromatic C=C stretch) | ~3100-3000 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~2220 (C≡N stretch), ~1600-1450 (aromatic C=C stretch) |
| Mass Spec (m/z) | 142.05 (M⁺) | 156.07 (M⁺) |
Visualizing the Workflow and Logic
To clearly illustrate the synthesis and validation process, the following diagrams are provided.
Caption: Synthetic workflow for this compound and its subsequent characterization.
Caption: Decision logic for selecting a synthetic method based on research priorities.
References
Comparative study of different synthetic routes to 1-methyl-1H-indole-5-carbonitrile
A Comparative Guide to the Synthetic Routes of 1-methyl-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic strategies for the preparation of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections detail the most common synthetic routes, presenting quantitative data, experimental protocols, and a comparative analysis to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthetic Routes
Three primary strategies for the synthesis of this compound are outlined below. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
Route 1: N-methylation of 1H-indole-5-carbonitrile
This is a straightforward approach that begins with the commercially available 1H-indole-5-carbonitrile and introduces the methyl group in the final step. Different methylating agents can be employed, each with its own set of reaction conditions and safety considerations.
Route 2: Cyanation of 5-Bromo-1-methyl-1H-indole
This route involves the initial preparation of 1-methyl-1H-indole followed by bromination at the C5 position and subsequent palladium-catalyzed cyanation. This multi-step process allows for the late-stage introduction of the nitrile functionality.
Route 3: Sandmeyer Reaction of 1-methyl-1H-indol-5-amine
This classical method involves the diazotization of 1-methyl-1H-indol-5-amine followed by treatment with a cyanide salt, typically in the presence of a copper catalyst. This route is contingent on the availability of the corresponding aminoindole precursor.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.
| Route | Key Transformation | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 1a | N-methylation | 1H-indole-5-carbonitrile | NaH, 5-(chloromethyl)-1-methyl-1H-imidazole HCl salt, DMF, 0 °C, 18 h | Not specified for this compound, but analogous reaction is described. | [1] |
| 1b | N-methylation | Indole | NaNH₂, liquid NH₃, CH₃I | 85-95 (for 1-methylindole) | [2] |
| 1c | N-methylation | Indole-3-carbonitrile | Dimethyl carbonate, K₂CO₃, DMF, reflux (~130 °C), 3.5 h | 97.4 (for 1-methylindole-3-carbonitrile) | [3] |
| 2 | Palladium-catalyzed Cyanation | 5-Bromo-N-methylindole | K₄[Fe(CN)₆]·3H₂O, Pd precatalyst, phosphine ligand, KOAc, dioxane/H₂O, 100 °C, 2 h | 92 (for 6-Cyano-N-methylindole from 6-Bromo-N-methylindole) | [4] |
| 3 | Sandmeyer Reaction | Aryl amine | NaNO₂, HCl; CuCN, KCN | General reaction, specific yield for this substrate not found. | [5][6] |
Experimental Protocols
Detailed experimental procedures for the key transformations in the discussed synthetic routes are provided below.
Route 1: N-methylation of 1H-indole-5-carbonitrile
Protocol 1a: Using Sodium Hydride and a Methylating Agent (Analogous Procedure)
To a solution of 1H-indole-5-carbonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (NaH, 2.4 eq of 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for a specified time before the addition of a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.0 eq). The reaction is monitored by thin-layer chromatography (TLC) and, upon completion, is quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. Purification is typically achieved by column chromatography.[1]
Protocol 1c: Using Dimethyl Carbonate
A mixture of the indole substrate (e.g., indole-3-carbonitrile, 1.0 eq), potassium carbonate (K₂CO₃, 0.5 eq by weight), and dimethyl carbonate (3.0 eq) in N,N-dimethylformamide (DMF) is heated to reflux (approximately 130 °C). The reaction progress is monitored by high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and ice-cold water is added. The resulting suspension is extracted with an organic solvent such as tert-butyl methyl ether. The organic phase is washed with water, dried over an anhydrous salt, and concentrated in vacuo to yield the N-methylated product.[3]
Route 2: Palladium-Catalyzed Cyanation of 5-Bromo-1-methyl-1H-indole
In a reaction vessel, 5-bromo-1-methyl-1H-indole (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.5 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 0.2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.4 mol%) are combined. Potassium acetate (0.125 eq) is added, and the vessel is sealed, evacuated, and backfilled with an inert gas. A degassed mixture of dioxane and water (1:1) is added, and the reaction is heated to 100 °C. The reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS). After completion, the mixture is cooled and diluted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography.[4]
Route 3: Sandmeyer Reaction of 1-methyl-1H-indol-5-amine
1-methyl-1H-indol-5-amine is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt. In a separate flask, a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) is prepared. The freshly prepared diazonium salt solution is then added slowly to the cyanide solution. The reaction mixture is stirred and may require gentle heating to drive the reaction to completion. After the reaction is complete, the mixture is worked up by extraction with an organic solvent. The organic extracts are then washed, dried, and concentrated to give the crude product, which is purified by chromatography or recrystallization.[5][6]
Logical Relationship of Synthetic Routes
The following diagram illustrates the different synthetic pathways to this compound, highlighting the key starting materials and transformations.
Caption: Synthetic pathways to this compound.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends on several factors including the availability and cost of starting materials, scalability, and safety considerations.
-
Route 1 (N-methylation) is arguably the most direct and efficient, especially if 1H-indole-5-carbonitrile is readily available. The use of dimethyl carbonate (Route 1c) offers a safer and more environmentally friendly alternative to traditional methylating agents like methyl iodide.[3]
-
Route 2 (Palladium-catalyzed Cyanation) provides a reliable method for the late-stage introduction of the nitrile group and is particularly useful when starting from a pre-functionalized 1-methyl-indole core. The yields for analogous reactions are generally high.[4]
-
Route 3 (Sandmeyer Reaction) is a classic transformation but may involve hazardous reagents and intermediates. Its practicality is dependent on the efficient synthesis of the required 1-methyl-1H-indol-5-amine precursor.
For laboratory-scale synthesis, Route 1c using dimethyl carbonate is highly recommended due to its high yield, operational simplicity, and improved safety profile. For larger-scale production, a thorough cost analysis of starting materials and reagents for all routes would be necessary.
References
- 1. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of 1-methyl-1H-indole-5-carbonitrile Derivatives: A Comparative Analysis
Researchers and drug development professionals are witnessing the emergence of a promising class of anticancer agents: 1-methyl-1H-indole-5-carbonitrile derivatives. Recent studies highlight their significant cytotoxic effects against various cancer cell lines, positioning them as viable alternatives to conventional chemotherapeutic drugs. This guide provides a comprehensive comparison of their efficacy against established anticancer agents, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic potential.
A novel series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles has demonstrated notable anticancer activity, particularly against breast cancer.[1] The indole scaffold is a well-established pharmacophore in the development of anticancer drugs, with numerous derivatives showing potent activity through various mechanisms of action.[2][3][4] These mechanisms include the induction of apoptosis (programmed cell death), inhibition of key enzymes like tyrosine kinases and tubulin polymerization, and the regulation of critical signaling pathways such as PI3K/Akt/mTOR.[3][5][6]
Comparative Efficacy Against Known Anticancer Drugs
The true measure of a novel compound's potential lies in its performance relative to existing treatments. The following tables summarize the cytotoxic activity of various this compound and other indole derivatives compared to well-known anticancer drugs like Doxorubicin, Cisplatin, and others. The data is presented as IC50 and GI50 values, which represent the concentration of the drug required to inhibit 50% of cell growth or proliferation. Lower values indicate higher potency.
Table 1: In Vitro Anticancer Activity against Breast Cancer Cell Lines (MCF-7)
| Compound | IC50 / GI50 (µM) | Known Drug | IC50 (µM) |
| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitrile (4e) | 0.5 (GI50)[1] | Doxorubicin (Adriamycin) | 64.8[7] |
| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitrile (4h) | 0.5 (GI50)[1] | ||
| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitrile (4b) | 2.0 (GI50)[1] | ||
| Pyrazole-Indole Hybrid (7a) | 10.6 ± 2.3[7] | ||
| Indole-based Sulfonohydrazide (5f) | 13.2[8][9] |
Table 2: In Vitro Anticancer Activity against Various Cancer Cell Lines
| Compound | Cell Line | IC50 / GI50 (µM) | Known Drug | Cell Line | IC50 / GI50 (µM) |
| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver) | 6.1 ± 1.9[7] | Doxorubicin | HepG2 (Liver) | 24.7 ± 3.2[7] |
| Pyrazole-Indole Hybrid (7b) | HepG2 (Liver) | 7.9 ± 1.9[7] | |||
| Pyrazole-Indole Hybrid (5a) | HCT-116 (Colon) | 17.4 ± 3.2[7] | Doxorubicin | HCT-116 (Colon) | 40.0 ± 3.9[7] |
| Indole-Acrylonitrile (5c) | HL-60(TB) (Leukemia) | 0.0244 (GI50)[10] | Cisplatin | HCT116 (Colon) | 7.67 ± 3.4 (GI50)[11] |
| Indole Derivative (16) | A549 (Lung) | Not specified, but potent[12] | Osimertinib | A549 (Lung) | Not specified[12] |
| Indole Derivative (16) | PC-3 (Prostate) | Not specified, but potent[12] | Dasatinib | PC-3 (Prostate) | Not specified[12] |
| 5-Nitroindole (5) | HeLa (Cervical) | < 10[13] | 5-Fluorouracil | HeLa (Cervical) | >26.5[2] |
Mechanisms of Action: A Multi-Faceted Approach
The anticancer activity of these indole derivatives is not attributed to a single mechanism but rather a multi-targeted approach, enhancing their therapeutic potential.
1. EGFR Tyrosine Kinase Inhibition: A molecular docking study of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles suggests that these compounds bind to the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Overexpression of EGFR is a known factor in the progression of several cancers, including breast cancer.[1] By inhibiting this pathway, the derivatives can halt cancer cell proliferation.
2. Dual EGFR/SRC Kinase Inhibition: Some indole derivatives have been designed as dual inhibitors of both EGFR and SRC kinases.[12] The cooperation between these two kinases can lead to a more aggressive tumor phenotype, and their simultaneous inhibition may induce apoptosis and overcome drug resistance.[12]
3. c-Myc Downregulation and Cell Cycle Arrest: Certain 5-nitroindole derivatives have been shown to downregulate the c-Myc oncogene at both the mRNA and protein levels.[13] This downregulation leads to a prominent arrest of the cell cycle in the sub-G1/G1 phase, ultimately inhibiting cancer cell proliferation.[13]
4. Induction of Apoptosis: A common mechanism for many anticancer agents is the induction of apoptosis. Indole derivative 16 was found to significantly increase the levels of pro-apoptotic proteins Caspase-3, Caspase-8, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2 in prostate cancer cells.[12]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized by living cells into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50/GI50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) or proliferation (GI50) is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24-48 hours).[6]
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.[6]
-
Staining: The fixed cells are washed and resuspended in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A to remove RNA.[6]
-
Flow Cytometry Analysis: The DNA content of the individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified based on the fluorescence intensity.[6]
Apoptosis Assay
Apoptosis can be detected by measuring the levels of key proteins involved in the apoptotic cascade.
-
Cell Treatment: Cancer cells are treated with the test compound.
-
Protein Extraction: Total protein is extracted from the treated and untreated cells.
-
Quantification: The levels of apoptotic proteins such as Caspase-3, Caspase-8, Bax, and Bcl-2 are quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting.
-
Analysis: The fold change in the expression of these proteins in treated cells is compared to the control group. An increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins indicate the induction of apoptosis.[12]
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR signaling pathway and the inhibitory action of indole derivatives.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Induction of apoptosis by indole derivatives.
References
- 1. online.bamu.ac.in [online.bamu.ac.in]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 12. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Data: A Comparative Guide to 1-methyl-1H-indole-5-carbonitrile and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for 1-methyl-1H-indole-5-carbonitrile and two readily available alternatives: its parent compound, indole-5-carbonitrile, and its regioisomer, 1-methyl-1H-indole-3-carbonitrile. Due to the limited availability of public experimental data for this compound, this guide focuses on a detailed comparison with these alternatives, providing a framework for researchers to cross-validate and characterize similar indole derivatives.
Executive Summary
Comparative Analytical Data
The following tables summarize the available and expected analytical data for this compound and its alternatives.
Table 1: ¹H NMR Data (Chemical Shifts in ppm)
| Compound | H2 | H3 | H4 | H6 | H7 | N-CH₃ | Reference Solvent |
| This compound | ~7.2-7.3 | ~6.6-6.7 | ~7.9-8.0 | ~7.4-7.5 | ~7.5-7.6 | ~3.8 | CDCl₃ (Predicted) |
| Indole-5-carbonitrile | 7.26 | 6.55 | 8.01 | 7.41 | 7.49 | - | DMSO-d₆ |
| 1-methyl-1H-indole-3-carbonitrile | 7.66 | - | 7.79 | 7.35 | 7.30 | 3.82 | CDCl₃ |
Note: Values for this compound are predicted based on known substituent effects on the indole ring and data from similar compounds.
Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | CN | N-CH₃ | Reference Solvent |
| This compound | ~129 | ~103 | ~128 | ~125 | ~105 | ~127 | ~111 | ~138 | ~120 | ~33 | CDCl₃ (Predicted) |
| Indole-5-carbonitrile | 128.9 | 102.9 | 127.8 | 125.1 | 104.7 | 126.9 | 111.4 | 137.3 | 120.7 | - | DMSO-d₆[1] |
| 1-methyl-1H-indole-3-carbonitrile | 130.1 | 84.4 | 128.8 | 120.3 | 122.2 | 120.3 | 109.9 | 137.1 | 115.9 | 33.1 | CDCl₃[2] |
Note: Values for this compound are predicted.
Table 3: FT-IR Data (Wavenumbers in cm⁻¹)
| Compound | C≡N Stretch | C-H Aromatic Stretch | N-H Stretch (for Indole-5-carbonitrile) | Key Fingerprint Region Bands |
| This compound | ~2220-2230 | ~3000-3100 | - | Not Available |
| Indole-5-carbonitrile | 2218 | 3050-3150 | 3390 | 1610, 1460, 1340, 880, 750 |
| 1-methyl-1H-indole-3-carbonitrile | ~2210 | ~3000-3100 | - | Not Available |
Note: The C≡N stretching frequency is a key diagnostic peak for these molecules.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | C₁₀H₈N₂ | 156.18 | 157.0760 | 155, 130, 115 |
| Indole-5-carbonitrile | C₉H₆N₂ | 142.16 | 143.0604 | 142, 115, 89 |
| 1-methyl-1H-indole-3-carbonitrile | C₁₀H₈N₂ | 156.18 | 157.0760 | 156, 130, 115 |
Note: Predicted fragmentation patterns for this compound would likely involve loss of H• and HCN.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the indole derivative.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the nitrile group.
Instrumentation: FTIR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode to observe [M+H]⁺.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
For fragmentation studies, perform MS/MS analysis on the parent ion.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and quantify any impurities.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 280 nm.
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
The following diagrams illustrate the general workflow for cross-validation of analytical data and a logical relationship for compound identification.
References
Head-to-head comparison of different methylation reagents for indole-5-carbonitrile
For researchers, scientists, and drug development professionals seeking efficient and reliable methods for the N-methylation of indole-5-carbonitrile, this guide provides a comparative analysis of common methylation reagents. The selection of an appropriate reagent and protocol is critical for achieving high yields and purity in the synthesis of N-methyl-indole-5-carbonitrile, a key intermediate in various pharmaceutical and chemical applications.
This comparison summarizes quantitative data from studies on the methylation of structurally similar indole compounds, offering valuable insights into the potential performance of these reagents for indole-5-carbonitrile. Detailed experimental protocols are provided to facilitate the replication of these methods.
Performance of Methylation Reagents
The choice of methylation reagent significantly impacts reaction outcomes, including yield, selectivity, and reaction conditions. This section compares the performance of two prominent chemical methylation agents: Dimethyl Carbonate (DTC) and Phenyl Trimethylammonium Iodide (PhMe3NI), based on data from related indole compounds.
| Methylating Reagent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Carbonate (DMC) | Indole-3-acetonitrile | K₂CO₃ | DMF | 124±1 | 10 | ~90% (N-methylated) | [1][2] |
| Dimethyl Carbonate (DMC) | 5-Methoxyindole | K₂CO₃ | DMF | ~130 (reflux) | 5 | 97.4 | [1][2][3] |
| Dimethyl Carbonate (DMC) | 6-Chloroindole | K₂CO₃ | DMF | ~130 (reflux) | 3.5 | 96.1 | [2] |
| Phenyl Trimethylammonium Iodide (PhMe₃NI) | Indole derivatives | Cs₂CO₃ | Toluene | 120 | Not specified | up to 99% | [4] |
Key Observations:
-
Dimethyl Carbonate (DMC) has demonstrated high yields for the N-methylation of various electron-deficient and electron-rich indoles.[1][2][3] It is a greener alternative to traditional methylating agents like methyl iodide.[5] The reaction typically requires high temperatures and the use of a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3]
-
Phenyl Trimethylammonium Iodide (PhMe₃NI) offers an effective method for monoselective N-methylation of indoles under milder basic conditions with high yields.[4] This reagent is noted for its ease of handling and high functional group tolerance.[4]
Experimental Workflow Overview
The general workflow for the N-methylation of an indole derivative involves the reaction of the indole substrate with a methylating agent in the presence of a base and a suitable solvent. The reaction mixture is typically heated, and the product is isolated and purified after completion.
Caption: General workflow for the N-methylation of indole-5-carbonitrile.
Detailed Experimental Protocols
The following are detailed experimental protocols for the N-methylation of indole derivatives using Dimethyl Carbonate and Phenyl Trimethylammonium Iodide. These can be adapted for indole-5-carbonitrile.
Protocol 1: N-Methylation using Dimethyl Carbonate (DMC)
This protocol is adapted from the methylation of indole-3-acetonitrile.[1][2]
Materials:
-
Indole-5-carbonitrile
-
Dimethyl Carbonate (DMC)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Heptane (for washing)
Procedure:
-
A three-necked flask equipped with a thermocouple, condenser, and addition funnel is charged with indole-5-carbonitrile, potassium carbonate, and N,N-dimethylformamide.
-
Dimethyl carbonate is added to the mixture.
-
The resulting mixture is heated to approximately 124-130°C.
-
The progress of the reaction is monitored by a suitable analytical technique such as HPLC or TLC.
-
After the starting material is consumed, the reaction mixture is cooled to 0 to -5°C.
-
Water is added to the cooled mixture to precipitate the product.
-
The resulting solid is filtered, washed with water and then with heptane.
-
The product is dried under vacuum.
Protocol 2: N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This protocol is based on the general method for N-methylation of indoles using PhMe₃NI.[4]
Materials:
-
Indole-5-carbonitrile
-
Phenyl Trimethylammonium Iodide (PhMe₃NI)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene
Procedure:
-
To a reaction vessel, add indole-5-carbonitrile, phenyl trimethylammonium iodide, and cesium carbonate.
-
Add toluene as the solvent.
-
Heat the reaction mixture to 120°C.
-
Monitor the reaction for completion using TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as column chromatography.
Logical Relationship of Reaction Components
The success of the N-methylation reaction is dependent on the interplay between the substrate, the methylating agent, the base, and the solvent.
Caption: Interrelationship of components in the methylation reaction.
References
- 1. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 2. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
A Comprehensive Guide to Assessing Lot-to-Lot Variability of Commercial 1-methyl-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The consistency and purity of chemical reagents are paramount in scientific research and drug development. Lot-to-lot variability in commercial chemicals can introduce significant experimental artifacts, leading to irreproducible results and potentially compromising the integrity of a study. This guide provides a framework for assessing the lot-to-lot variability of 1-methyl-1H-indole-5-carbonitrile, a key building block in the synthesis of various biologically active compounds.[1][2][3][4][5][6] This document outlines experimental protocols, data presentation formats, and a comparison with potential alternatives to ensure the reliability of your research.
Introduction to this compound and the Importance of Purity
This compound is a member of the indole family, a class of heterocyclic compounds that are integral to a multitude of biologically active molecules and pharmaceutical agents.[1][2][3][4][5][6] Indole derivatives are central to the development of therapeutics for a wide range of diseases, including cancer, infections, and inflammatory conditions.[2][3][5][6] Given their significant role, the purity and consistency of indole-based starting materials like this compound are critical for the synthesis of target molecules with the desired biological activity and for ensuring reproducible experimental outcomes.
Lot-to-lot variability can arise from differences in the manufacturing process, purification methods, and storage conditions.[7] Even minor impurities or variations in the concentration of the active compound can have a significant impact on downstream applications. Therefore, a thorough analytical assessment of each new lot is essential.
Experimental Protocols for Assessing Lot-to-Lot Variability
The following protocols describe standard analytical techniques for characterizing and comparing different lots of this compound.
2.1. Visual Inspection and Physical Properties
A simple yet informative first step is the visual inspection of the material from different lots.
-
Objective: To identify any macroscopic differences between lots.
-
Procedure:
-
Carefully observe the physical state (e.g., crystalline, powder), color, and homogeneity of the material from each lot.
-
Record any observed differences, such as variations in color or the presence of clumps.
-
-
Expected Outcome: All lots should be a consistent, homogenous solid, as specified by the supplier.
2.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture.
-
Objective: To determine the purity of this compound in each lot and to identify and quantify any impurities.
-
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid). A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Prepare solutions of each lot in the mobile phase at a concentration of 1 mg/mL.
-
-
Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks.
2.3. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is used to identify volatile impurities that may not be detected by HPLC.
-
Objective: To identify and semi-quantify volatile organic impurities.
-
Methodology:
-
Instrumentation: A GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Ionization: Electron Ionization (EI).
-
Sample Preparation: Prepare solutions of each lot in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy provides detailed information about the structure of the molecule and can be used to confirm the identity of the compound and detect structural isomers or other impurities.
-
Objective: To confirm the chemical structure of this compound and to detect any structural impurities.
-
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of each lot in 0.7 mL of the deuterated solvent.
-
-
Data Analysis: Compare the obtained spectra with a reference spectrum of this compound.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison between different lots, all quantitative data should be summarized in a structured table. Below is a hypothetical comparison of three different lots of this compound.
| Parameter | Lot A | Lot B | Lot C | Supplier Specification |
| Appearance | White crystalline powder | Off-white powder | White crystalline powder | White to off-white powder |
| Purity (HPLC, %) | 99.2 | 97.5 | 99.5 | ≥ 97%[8] |
| Major Impurity (HPLC, %) | 0.5 (retention time: 8.2 min) | 1.8 (retention time: 9.5 min) | 0.3 (retention time: 8.2 min) | Not specified |
| Volatile Impurities (GC-MS) | Not detected | Dichloromethane (0.1%) | Not detected | Not specified |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
This table presents hypothetical data for illustrative purposes.
Visualization of Experimental Workflow
A clear workflow diagram is essential for understanding the sequence of analytical procedures.
Caption: Experimental workflow for the assessment of lot-to-lot variability.
Comparison with Alternatives
While this compound may be a specific requirement for a synthetic route, it is prudent to be aware of potential alternatives or related compounds that could be used if a reliable source of the primary material cannot be found. The choice of an alternative will be highly dependent on the specific reaction and the desired final product.
Some related indole derivatives that might be considered for similar synthetic strategies, depending on the target molecule, include:
-
1H-Indole-5-carbonitrile: The unmethylated parent compound.
-
1-Methyl-1H-indole-6-carbonitrile: A constitutional isomer.[9]
-
Other substituted indoles: Depending on the desired functionalization, other indole derivatives with different substituents may be suitable.[10]
The decision to use an alternative should be based on a thorough evaluation of its reactivity and potential impact on the biological activity of the final compound.
Conclusion
The systematic assessment of lot-to-lot variability is a critical component of quality control in research and drug development. By implementing the analytical procedures outlined in this guide, researchers can ensure the consistency and reliability of their starting materials, leading to more robust and reproducible scientific outcomes. For a compound as crucial as this compound, which serves as a precursor to potentially therapeutic agents, such diligence is not just recommended, but essential.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 4. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 7. myadlm.org [myadlm.org]
- 8. calpaclab.com [calpaclab.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of 1-methyl-1H-indole-5-carbonitrile: A Guide for Laboratory Professionals
For immediate reference, 1-methyl-1H-indole-5-carbonitrile should be managed as a hazardous chemical waste, requiring disposal through an accredited waste management service. Adherence to institutional, local, and national regulations is mandatory. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Protocols
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of similar indole and nitrile-containing compounds is essential. Indole derivatives are often harmful if swallowed and can cause skin and eye irritation.[1] Therefore, the following personal protective equipment (PPE) and handling procedures are required:
-
Eye Protection: Wear chemical safety goggles.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Hazard Classification and Waste Identification
Based on data from structurally related compounds, this compound should be presumptively classified as hazardous. The parent compound, indole, is classified as a toxic solid.[2] Nitrile-containing compounds can also present significant health and environmental risks.[3]
Waste Characterization:
| Property | Presumptive Classification | Rationale |
| Physical State | Solid | Based on related indole carbonitrile compounds. |
| Toxicity | Toxic if swallowed, skin and eye irritant | Based on data for indole and its derivatives.[2][4][5] |
| Environmental Hazard | Potentially hazardous to the aquatic environment | General precaution for synthetic organic compounds. |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer to a designated hazardous waste management facility.
-
Segregation:
-
Solid Waste: Collect unadulterated solid this compound and any contaminated disposable materials (e.g., weighing papers, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[1]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container.[1] Do not mix with other waste streams unless compatibility is confirmed.
-
-
Containment:
-
Use robust, leak-proof containers that are compatible with the chemical.
-
Ensure containers are tightly sealed when not in use to prevent the release of vapors.
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazard(s) (e.g., "Toxic," "Irritant").
-
Record the date of waste accumulation.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Utilize secondary containment, such as a chemical-resistant tray, to mitigate potential spills or leaks.[1]
-
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1]
-
Follow all institutional and local procedures for waste manifest and handover.
-
Experimental Protocols
Attempting to neutralize or chemically treat this compound waste in the laboratory is not recommended without established and validated protocols. Such actions can be hazardous and may generate byproducts of unknown toxicity. The most prudent and compliant method is to transfer the chemical waste to a licensed hazardous waste disposal facility.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-methyl-1H-indole-5-carbonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for 1-methyl-1H-indole-5-carbonitrile was not located. The following guidance is based on the safety protocols for structurally similar compounds, including other indole and nitrile derivatives, and general laboratory safety practices. Researchers should always conduct a thorough risk assessment before handling any chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a wide range of chemicals, including solvents, oils, and hazardous materials.[1][2][3][4] Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety goggles | Wear chemical safety goggles that provide a complete seal around the eyes to protect against splashes and fumes.[5] |
| Body Protection | Laboratory coat | A long-sleeved, properly fitting lab coat should be worn to protect the skin and clothing from contamination.[5] |
| Respiratory Protection | Fume hood | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[5][6] |
| Footwear | Closed-toe shoes | Always wear closed-toe shoes in a laboratory setting to protect against spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is vital for the safe handling of this compound.
-
Preparation and Pre-Handling Check:
-
Read and understand the safety information for similar indole and nitrile compounds.[7][8][9]
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and inspect it for integrity.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
-
Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
-
If creating solutions, slowly add the solid to the solvent to avoid splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Post-Handling Procedures:
-
Thoroughly clean the work area, including any spills, using appropriate cleaning agents.
-
Decontaminate all equipment used during the procedure.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation:
-
Segregate all waste containing this compound from other laboratory waste streams.
-
Use designated, clearly labeled waste containers for solid and liquid waste.
-
-
Solid Waste Disposal:
-
Dispose of contaminated solid materials, such as gloves, weighing paper, and paper towels, in a labeled hazardous waste container.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations.[10]
-
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
- 1. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 2. glovesnstuff.com [glovesnstuff.com]
- 3. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 4. business.medtecs.com [business.medtecs.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Page loading... [guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
